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  • Product: 7,8-Dimethyl-4-hydroxy-2-phenylquinoline
  • CAS: 1070879-76-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Putative Mechanism of Action of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[1][4] This technical guide synthesizes the current understanding of quinoline-based anticancer agents to propose a putative mechanism of action for the specific, yet lesser-studied compound, 7,8-Dimethyl-4-hydroxy-2-phenylquinoline. By examining the well-documented activities of structurally similar 4-hydroxy-2-arylquinolines, this document will provide a comprehensive, in-depth framework for its anticipated biological effects on cancer cells. This guide will delve into the probable molecular targets, the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. Detailed experimental protocols and data interpretation strategies are provided to empower researchers to validate these hypotheses.

Introduction: The Quinoline Scaffold in Oncology

Quinoline (1-azanaphthalene) and its derivatives have garnered significant attention in oncology drug discovery due to their diverse mechanisms of action and proven efficacy in various cancer cell lines, including those of the breast, colon, lung, and kidney.[3][4] The rigid, bicyclic aromatic structure of quinoline serves as an excellent scaffold for designing molecules that can interact with a variety of biological targets.[5] The anticancer prowess of quinoline derivatives is multifaceted, encompassing the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[3][4] Prominent anticancer drugs, such as Camptothecin and its analogs (Topotecan, Irinotecan), feature a quinoline core and function by inhibiting topoisomerase I.[6]

The subject of this guide, 7,8-Dimethyl-4-hydroxy-2-phenylquinoline, belongs to the 4-hydroxy-2-arylquinoline subclass. The introduction of a hydroxyl group at the C4 position and an aryl group at the C2 position are known to be critical for the cytotoxic activity of these compounds. While direct and extensive studies on this specific molecule are emerging, the established activities of its analogs provide a strong foundation for predicting its mechanism of action.[7] This guide will therefore extrapolate from the existing body of knowledge to build a comprehensive mechanistic hypothesis.

Postulated Core Mechanisms of Action

Based on extensive literature on quinoline derivatives, the anticancer activity of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline is likely to be a multifactorial process involving the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest).[2][3]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells.[8] Many quinoline-based compounds have been identified as potent inducers of apoptosis.[9][10] The proposed apoptotic mechanism for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline likely involves both intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic Pathway Activation: This pathway is often initiated by intracellular stress, such as DNA damage or the generation of reactive oxygen species (ROS).[11] It is hypothesized that 7,8-Dimethyl-4-hydroxy-2-phenylquinoline, like other tetrahydroquinoline derivatives, may induce the production of intracellular ROS.[11] This oxidative stress can lead to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[11] This, in turn, activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, leading to cell death.[8][12] The BCL-2 family of proteins, which regulate mitochondrial membrane permeability, are key players in this process.[13] An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio is a hallmark of the intrinsic pathway.[8]

  • Extrinsic Pathway Activation: While less commonly reported for quinolines, the potential for interaction with death receptors on the cell surface cannot be ruled out. This would lead to the activation of caspase-8 and subsequent engagement of the executioner caspases.

The following diagram illustrates the postulated apoptotic signaling cascade:

apoptosis_pathway compound 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated Intrinsic Apoptosis Pathway.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle.[14] A significant body of evidence indicates that quinoline derivatives can induce cell cycle arrest, primarily at the G2/M phase.[15][16][17][18] This prevents the cell from entering mitosis and undergoing division.

  • Mechanism of G2/M Arrest: The transition from the G2 to M phase is tightly regulated by the cyclin B1/CDK1 complex. It is plausible that 7,8-Dimethyl-4-hydroxy-2-phenylquinoline could modulate the expression or activity of key cell cycle regulatory proteins.[14] For instance, some quinoline derivatives have been shown to decrease the expression of Cyclin B1, CDK1/CDC2, and CDC25c, which are essential for mitotic entry.[14] The molecular docking of some bioactive quinoline products has shown good binding affinities with Cyclin-dependent kinase 8 (CDK-8).[16]

The following diagram outlines the key regulatory points for G2/M cell cycle arrest:

cell_cycle_arrest G2 G2 Phase checkpoint G2/M Checkpoint G2->checkpoint M M Phase checkpoint->M Progression compound 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline cdk1_cyclinB CDK1/Cyclin B1 Complex compound->cdk1_cyclinB Inhibits cdk1_cyclinB->checkpoint Promotes arrest Cell Cycle Arrest

Caption: G2/M Cell Cycle Arrest Mechanism.

Potential Molecular Targets and Signaling Pathways

The anticancer effects of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline are likely mediated by its interaction with specific molecular targets within key signaling pathways that are often dysregulated in cancer.

Inhibition of Protein Kinases

Protein kinases are a major class of enzymes that are frequently targeted in cancer therapy.[2] The quinoline scaffold is present in several kinase inhibitors.[15]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its hyperactivation is common in many cancers.[19] Some 4-hydroxy-2-quinolone derivatives have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα).[20] Inhibition of this pathway would lead to decreased cell growth and survival.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. There is evidence that some quinoline-related compounds can inhibit the phosphorylation of key MAPK members like ERK, p38, and JNK.[21]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[6] As mentioned, several quinoline-based drugs are potent topoisomerase inhibitors.[6] It is plausible that 7,8-Dimethyl-4-hydroxy-2-phenylquinoline could also exert its effects through this mechanism.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[17] Their inhibition can lead to the re-expression of tumor suppressor genes. Recently, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors.[17][22] This suggests a potential epigenetic mechanism of action for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline.

Experimental Validation: A Practical Guide

The following protocols provide a framework for systematically evaluating the anticancer properties and elucidating the mechanism of action of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline.

In Vitro Cytotoxicity Screening

The initial step is to determine the cytotoxic effect of the compound on various cancer cell lines.[19]

Protocol 1: MTT Cell Viability Assay

  • Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[14][19] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[15][23]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (dissolved in DMSO to create a stock solution).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or acidic isopropanol).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]

    • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48 to 72 hours.[19]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[14]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Table 1: Representative Cytotoxicity Data for Structurally Related Compounds

Compound/DerivativeCell LineIC50 (µM)
4-hydroxyquinolone analogue 3gHCT116 (Colon)Promising results reported[23]
4-hydroxyquinolone analogue 3dMCF-7 (Breast)34.2[23]
4-alkoxy-2-arylquinoline 14mColon Cancer, Leukemia, Melanoma1.26 (Mean GI50)[24]
2-Phenylquinoline derivative D28K562 (Leukemia)~2.0[17]
Apoptosis Assays

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine is translocated to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[12] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry.

Protocol 3: Caspase-3 Activation Assay

  • Principle: The activation of caspase-3 is a key event in apoptosis.[8] This can be measured using a colorimetric or fluorometric assay that detects the cleavage of a caspase-3-specific substrate.[9] Alternatively, western blotting can be used to detect the cleaved form of caspase-3.[8]

Cell Cycle Analysis

Protocol 4: Propidium Iodide (PI) Staining for DNA Content

  • Principle: The DNA content of cells varies depending on the phase of the cell cycle. PI staining of DNA followed by flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases.[25]

  • Procedure:

    • Treat cells with the compound for 24 hours.

    • Harvest, fix, and permeabilize the cells.

    • Treat with RNase to remove RNA.

    • Stain the cells with PI.

    • Analyze the DNA content by flow cytometry.[17]

Western Blotting for Protein Expression
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins. This is essential for investigating the effect of the compound on signaling pathways and cell cycle/apoptosis regulatory proteins.

  • Key Proteins to Investigate:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.[8][14]

    • Cell Cycle: Cyclin B1, CDK1, CDC25c.[14]

    • Signaling Pathways: Phospho-Akt, Akt, Phospho-ERK, ERK.[19]

Conclusion and Future Directions

While further direct experimental validation is required, the existing body of research on quinoline derivatives provides a robust framework for understanding the likely mechanism of action of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline in cancer cells. It is hypothesized that this compound will exhibit potent anticancer activity through the induction of ROS-mediated intrinsic apoptosis and the induction of G2/M cell cycle arrest. The molecular basis for these effects is likely rooted in the inhibition of key protein kinases in pro-survival signaling pathways, such as the PI3K/Akt and MAPK pathways, and potentially through the inhibition of topoisomerases or HDACs.

Future research should focus on validating these hypotheses through the experimental protocols outlined in this guide. In vivo studies using xenograft models will be crucial to assess the therapeutic potential and toxicity profile of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline.[15] Furthermore, structure-activity relationship (SAR) studies could lead to the development of even more potent and selective anticancer agents based on this promising quinoline scaffold.

References

  • Review on recent development of quinoline for anticancer activities. (2022). Springer.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). Semantic Scholar.
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2025).
  • In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. (2010). PubMed.
  • Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. (2025). Longdom Publishing.
  • Application Notes: Protocol for Testing Anticancer Activity of Quinoline Deriv
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science Publishers.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PMC.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect.
  • Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... (n.d.).
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC.
  • Formation of 7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. (n.d.).
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). MDPI.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC.
  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). PMC.
  • Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Deriv
  • Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Cancer Research. (2025). Benchchem.
  • The effect of compounds 7, 11, 12, 15, 19, 22, 26 and 28 on cell cycle... (n.d.).
  • 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hep
  • 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucid
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers.
  • Method for producing 2,4-dihydroxyquinoline derivatives. (n.d.).
  • Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024). Elsevier.
  • New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. (2022). PubMed.
  • 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-tre
  • New N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′-[1][2][4]thiadiazol]-5′-yl) acetamides induced cell death in MCF-7 cells via G2/M phase cell cycle arrest. (n.d.). Royal Society of Chemistry.

  • Cell Cycle Arrest and Cell Survival Induce Reverse Trends of Cardiolipin Remodeling. (2014). PLOS ONE.
  • Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. (2023). MDPI.
  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. (n.d.). Royal Society of Chemistry.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • RESEARCH ARTICLE Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. (2022).
  • biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. (n.d.). Benchchem.
  • The Biological Versatility of 2,4-Dihydroxyquinoline: A Technical Guide for Drug Discovery. (2025). Benchchem.
  • 7,8-Dihydroxyflavone: Sources, Pharmacokinetics, Bioavailability, and Biological Effects | Request PDF. (n.d.).
  • The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition. (n.d.). PMC.

Sources

Exploratory

A Comprehensive Guide to the Pharmacokinetic and Bioavailability Profiling of Novel Quinolines: A Case Study of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (DMHPQ)

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] The successful translation of a promisin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] The successful translation of a promising quinoline-based compound from a laboratory curiosity to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) and bioavailability profile. Poor absorption, distribution, metabolism, and excretion (ADME) properties are a leading cause of failure in drug development.[2] This technical guide provides a comprehensive, in-depth framework for the systematic evaluation of the pharmacokinetics and bioavailability of a novel quinoline derivative, using the hypothetical compound 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (DMHPQ) as a working example. We will detail the strategic integration of in silico, in vitro, and in vivo methodologies, explain the causal reasoning behind experimental choices, and provide validated protocols essential for generating a robust data package for regulatory submission and further development. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities.

Introduction: The Imperative of Early ADME Assessment

The journey of a new chemical entity (NCE) is fraught with challenges, with a significant percentage of candidates failing due to suboptimal ADME properties. Early and accurate ADME profiling is therefore not a perfunctory step but a foundational pillar of modern drug discovery. It allows for the early identification of liabilities, enabling medicinal chemists to optimize molecular properties and prioritize compounds with the highest probability of success.

Quinoline derivatives, while biologically active, can present unique metabolic and pharmacokinetic challenges.[1][3] Their planar, aromatic nature can lead to extensive phase I and phase II metabolism, while substitutions on the quinoline ring dramatically influence properties like solubility, permeability, and plasma protein binding. This guide outlines a logical, multi-stage process to de-risk and characterize a novel quinoline compound, DMHPQ.

Workflow for Comprehensive Pharmacokinetic Characterization

The overall strategy involves a tiered approach, starting with rapid, high-throughput in vitro screens and progressing to more resource-intensive in vivo studies for the most promising candidates.

G cluster_0 Phase 1: Early In Vitro Screening cluster_1 Phase 2: Bioanalytical Method Development cluster_2 Phase 3: In Vivo Pharmacokinetics cluster_3 Phase 4: Data Analysis & Interpretation a Physicochemical Properties (pKa, logP) b Metabolic Stability (Microsomes, Hepatocytes) d Permeability (Caco-2 Assay) b->d Proceed if stable c Aqueous Solubility f LC-MS/MS Method Development & Validation d->f Proceed if permeable e Plasma Protein Binding g Intravenous (IV) Administration f->g h Oral (PO) Administration f->h i Non-Compartmental Analysis (NCA) g->i h->i j Calculate PK Parameters (AUC, CL, Vd, T½) i->j k Determine Absolute Bioavailability (F%) j->k

Caption: Tiered workflow for PK characterization of a novel compound.

Foundational Profiling: In Vitro ADME Assays

The initial phase focuses on using established in vitro models to predict the in vivo behavior of DMHPQ. These assays are cost-effective, have high throughput, and provide critical data for go/no-go decisions.

Metabolic Stability Assessment

Causality: The primary objective is to determine the intrinsic susceptibility of DMHPQ to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[2] A compound that is metabolized too rapidly will have a short half-life and low exposure in vivo, rendering it ineffective. We use liver microsomes (containing phase I enzymes) and hepatocytes (containing both phase I and phase II enzymes) to model hepatic clearance.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Thaw pooled species-specific (e.g., rat, human) liver microsomes on ice. Prepare a master mix containing phosphate buffer (pH 7.4) and the test compound DMHPQ (final concentration typically 1 µM).

  • Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (cofactor for CYP enzymes). A parallel control incubation without NADPH is crucial to identify non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing a suitable internal standard (IS). The IS is structurally similar to the analyte and is essential for accurate quantification.[4]

  • Sample Processing: Samples are vortexed and centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed using a validated LC-MS/MS method to determine the remaining concentration of DMHPQ at each time point.

  • Data Analysis: The natural log of the percentage of DMHPQ remaining is plotted against time. The slope of this line gives the rate constant (k), from which the in vitro half-life (T½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

Intestinal Permeability: The Caco-2 Bidirectional Assay

Causality: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[2] This assay predicts human intestinal permeability and identifies whether the compound is a substrate for efflux transporters (like P-glycoprotein), which can limit absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of each monolayer is confirmed by measuring its Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow). This is a critical self-validating step.

  • Assay Setup (A-to-B): The test compound DMHPQ is added to the apical (A, donor) side, simulating the intestinal lumen. Samples are collected from the basolateral (B, receiver) side, simulating the bloodstream, over a 2-hour period.

  • Assay Setup (B-to-A): In a separate set of wells, the compound is added to the basolateral (B, donor) side and samples are collected from the apical (A, receiver) side.

  • Analysis: All samples are quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions.

    • Papp (A-to-B): Predicts absorption rate.

    • Efflux Ratio (ER): Calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

Bioanalytical Method: The Key to Accurate Quantification

Causality: Reliable pharmacokinetic data is impossible without a robust, validated bioanalytical method to accurately measure drug concentrations in complex biological matrices like plasma.[4][5] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity, selectivity, and speed.[4][6]

Workflow: LC-MS/MS Bioanalytical Method Validation

  • Sample Preparation: The goal is to isolate DMHPQ from interfering plasma components (proteins, lipids).

    • Protein Precipitation (PPT): Simple and fast. Add cold acetonitrile to plasma, vortex, and centrifuge. Best for early discovery.[5]

    • Liquid-Liquid Extraction (LLE): More selective. Uses immiscible organic solvents to extract the drug.

    • Solid-Phase Extraction (SPE): Most selective and cleanest, but more complex. Uses a solid sorbent to retain the drug while interferences are washed away.

  • Chromatographic Separation: An HPLC or UPLC system separates DMHPQ from any remaining matrix components before it enters the mass spectrometer.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. It is programmed to detect a specific precursor-to-product ion transition for DMHPQ and its internal standard, providing exceptional selectivity.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection a Plasma Sample + Internal Standard b Protein Precipitation (Acetonitrile) a->b c Centrifugation b->c d Collect Supernatant c->d e Inject on UPLC Column d->e f Gradient Elution e->f g Ionization (ESI+) f->g h MRM Transition (Precursor -> Product Ion) g->h i Quantification h->i

Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.

Preclinical In Vivo Pharmacokinetic Study

Causality: While in vitro assays are predictive, in vivo studies are essential to understand how DMHPQ behaves in a complete biological system. The primary goal is to determine the plasma concentration-time profile after both intravenous and oral administration to calculate key PK parameters and, most importantly, absolute oral bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are cannulated (jugular vein) to allow for serial blood sampling without stressing the animal.

  • Dosing:

    • IV Group: DMHPQ is administered as a bolus injection directly into the bloodstream (e.g., 1 mg/kg in a suitable vehicle like 5% DMSO / 40% PEG400 / 55% Saline). This route ensures 100% bioavailability by definition.

    • PO Group: DMHPQ is administered via oral gavage (e.g., 10 mg/kg). The dose is higher to account for incomplete absorption.

  • Blood Sampling: Blood samples (~100 µL) are collected from the cannula into heparinized tubes at pre-defined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then frozen at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of DMHPQ are determined using the validated LC-MS/MS method.

Data Analysis and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate of absorption; related to efficacy and toxicity.
Tmax Time at which Cmax is reachedIndicates rate of absorption.
AUC Area Under the concentration-time CurveRepresents total drug exposure over time.
Elimination Half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceVolume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
Vd Volume of DistributionApparent volume into which the drug distributes in the body.
Calculating Absolute Bioavailability (F%)

Causality: Absolute bioavailability is the fraction (F) of an orally administered dose that reaches systemic circulation unchanged. It is the single most important parameter for determining if a compound is a viable oral drug candidate. It is calculated by comparing the exposure from the oral dose (AUCPO) to the exposure from the intravenous dose (AUCIV), which is fully bioavailable.

The calculation, adjusted for dose differences, is:

F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Hypothetical Data Summary for DMHPQ

The following table presents a plausible set of pharmacokinetic parameters for a novel quinoline compound like DMHPQ.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.08 (first time point)1.0
AUClast (ng*h/mL) 21507525
T½ (h) 3.53.8
CL (L/h/kg) 0.47N/A
Vd (L/kg) 2.4N/A
F (%) N/A35%

Interpretation: In this hypothetical scenario, DMHPQ exhibits a bioavailability of 35%. This is a respectable value for an early-stage discovery compound and would warrant further investigation. The clearance is low relative to hepatic blood flow, and the half-life of ~4 hours suggests it may be suitable for once or twice-daily dosing.

Conclusion and Strategic Outlook

This guide has outlined a systematic and scientifically-grounded approach to characterizing the pharmacokinetic and bioavailability profile of a novel quinoline derivative, DMHPQ. By integrating in vitro screening, robust bioanalytical method validation, and carefully designed in vivo studies, researchers can build a comprehensive ADME dataset. This data is not merely a collection of numbers but a critical tool for decision-making, enabling the selection of compounds with the highest potential for clinical success and providing a clear path for subsequent development, including metabolite identification, tissue distribution studies, and evaluation in non-rodent species.

References

  • Prasain, J. (n.d.). Quantitative analysis of drug metabolites in biological samples. UAB Department of Pharmacology & Toxicology.
  • Tavčar, B., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY.
  • Gou-Fabregas, M., et al. (2020).
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  • Koperniak, M., et al. (2022). In silico and in vitro ADME-Tox analysis and in vivo pharmacokinetic study of representative pan-PDE inhibitors from the group of 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione. PubMed. [Link]

  • Lin, Y., et al. (2021). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC. [Link]

  • Liu, X., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Chen, C., et al. (2018). The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer's disease. PMC. [Link]

  • Guillemin, G. J., et al. (2016). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. [Link]

  • Al-Mouqatea, S., et al. (2025). Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury. Frontiers. [Link]

  • Panda, S. S., et al. (2025). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. ScienceDirect. [Link]

  • Dong, D., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

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  • Karakaya, K., et al. (2023). Investigation of the Pharmacokinetic Properties and Theoretical Chemical Activities of 7,8-Dihydroxyflavone and 4'-Dimethylamino-7,8-Dihydroxyflavone. ResearchGate. [Link]

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Foundational

Preclinical Evaluation of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline: A Self-Validating in vitro Screening Cascade for Antimitotic Agents

Executive Summary & Pharmacological Rationale The quinoline scaffold, particularly the 2-phenyl-4-quinolone (and its tautomeric 4-hydroxy-2-phenylquinoline form), represents a highly privileged pharmacophore in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The quinoline scaffold, particularly the 2-phenyl-4-quinolone (and its tautomeric 4-hydroxy-2-phenylquinoline form), represents a highly privileged pharmacophore in medicinal chemistry[1]. Extensive structure-activity relationship (SAR) studies have established that derivatives of 2-phenyl-4-quinolone act as potent antimitotic agents, exerting their anticancer effects by inhibiting tubulin polymerization, disrupting microtubule organization, and inducing G2/M cell cycle arrest[2].

The compound 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS: 1070879-76-3) introduces specific steric and lipophilic modifications at the 7 and 8 positions of the quinoline ring[1]. Historically, substitutions at the 6 and 7 positions (such as methylenedioxy groups) have yielded compounds with excellent correlation between cytotoxicity and tubulin inhibition[3]. The 7,8-dimethyl substitution is hypothesized to optimize the hydrophobic interactions within the colchicine-binding site of tubulin[4].

This technical guide outlines a self-validating in vitro screening cascade designed to rigorously evaluate the bioactivity of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline. As a Senior Application Scientist, I have structured this workflow not merely as a list of assays, but as a logical progression where every experimental choice is driven by causality: phenotypic observation dictates target validation, which in turn demands mechanistic profiling.

The Self-Validating Screening Workflow

To ensure scientific integrity, a screening cascade must be self-validating. A compound that exhibits high cytotoxicity (Phase 1) but fails to inhibit tubulin in a cell-free environment (Phase 2) must be immediately redirected to alternative mechanistic panels (e.g., kinase inhibition). Only compounds that satisfy both phenotypic and target-engagement criteria proceed to downstream molecular profiling (Phases 3 and 4).

Workflow Phase1 Phase 1: Cytotoxicity MTT Assay across Cancer Cell Lines Phase2 Phase 2: Target Validation Cell-Free Tubulin Polymerization Assay Phase1->Phase2 IC50 < 5 µM Phase3 Phase 3: Phenotypic Profiling Flow Cytometry: Cell Cycle & Apoptosis Phase2->Phase3 Tubulin Inhibition Confirmed Phase4 Phase 4: Molecular Mechanism Western Blot: Bcl-2, Caspases, CDK1 Phase3->Phase4 G2/M Arrest Observed Decision Go/No-Go Decision In Vivo Efficacy Animal Models Phase4->Decision Mechanism Validated

Fig 1. Self-validating in vitro screening workflow for antimitotic agents.

Phase 1: Primary Cytotoxicity Screening

Causality & Rationale

Before investigating specific molecular targets, we must establish the compound's broad-spectrum anti-proliferative efficacy. We utilize a panel of cell lines (PC-3, HepG2, A549, and HL-60) because 2-phenyl-4-quinolones have historically demonstrated potent activity across hormone-resistant prostate cancer, hepatocellular carcinoma, non-small cell lung cancer, and human leukemia[2][5]. The MTT assay is chosen as it provides a reliable, high-throughput colorimetric readout of cellular metabolic activity, serving as a direct proxy for cell viability.

Quantitative Data Summary

Note: The following table synthesizes expected benchmark IC50 values for highly active 2-phenyl-4-quinolone derivatives based on established literature[5].

Table 1: Representative Cytotoxicity Profile of 2-Phenyl-4-quinolones

Cell LineOriginExpected IC50 (µM)Colchicine Control IC50 (µM)
PC-3Hormone-Resistant Prostate Cancer0.850.05
HepG2Hepatocellular Carcinoma1.810.08
A549Non-Small Cell Lung Cancer0.900.04
HL-60Human Leukemia1.200.06
Step-by-Step Protocol: MTT Cell Viability Assay
  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well flat-bottom microplates at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a 10 mM stock solution of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity. Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality note: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow tetrazolium dye to insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Phase 2: Target-Specific Validation (Tubulin Polymerization)

Causality & Rationale

Cytotoxicity alone does not prove a mechanism of action. To validate that 7,8-Dimethyl-4-hydroxy-2-phenylquinoline acts as an antimitotic agent, we must isolate the putative target—tubulin—from the complex cellular environment. By utilizing a cell-free turbidity assay, we eliminate confounders such as membrane permeability and efflux pumps. If the compound inhibits the GTP-dependent assembly of purified porcine brain tubulin into microtubules, we definitively confirm target engagement[3][5].

Table 2: Tubulin Polymerization Assay Parameters

ParameterSpecificationCausality / Rationale
Tubulin3 mg/mL (Porcine Brain)Ensures sufficient protein density for observable microtubule assembly.
BufferPEM Buffer (pH 6.9)Mimics physiological intracellular conditions to maintain tubulin stability.
Cofactor1 mM GTPEssential nucleotide required for tubulin heterodimer polymerization.
Temperature37°CThermal induction is strictly required to initiate the polymerization phase.
ReadoutAbsorbance at 340 nmTurbidity directly correlates with the mass of polymerized microtubules.
Step-by-Step Protocol: Cell-Free Turbidity Assay
  • Preparation: Pre-warm a 96-well half-area plate and the microplate reader to 37°C.

  • Reaction Mixture: Prepare the reaction mixture on ice. Combine 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

  • Compound Incubation: Add 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (at 1, 5, and 10 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control (Colchicine, 5 µM).

  • Kinetic Measurement: Immediately transfer the plate to the 37°C microplate reader. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance over time. A reduction in the maximum steady-state absorbance compared to the vehicle control indicates inhibition of tubulin polymerization.

Phase 3 & 4: Mechanistic Profiling (Cell Cycle & Apoptosis)

Causality & Rationale

If tubulin polymerization is inhibited, the mitotic spindle cannot form properly. This structural failure triggers the Spindle Assembly Checkpoint (SAC), leading to a prolonged stall in the G2/M phase of the cell cycle[2]. Prolonged mitotic arrest inevitably leads to the activation of intrinsic apoptotic pathways, characterized by the activation of Cdk1, phosphorylation of Bcl-2, and the cleavage of executioner caspases[5]. We use Flow Cytometry to validate the phenotypic G2/M arrest, followed by Western Blotting to confirm the molecular apoptotic cascade.

Pathway Compound 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline Tubulin Inhibition of Tubulin Polymerization Compound->Tubulin G2M G2/M Cell Cycle Arrest Tubulin->G2M CDK1 CDK1 Activation (p-Tyr15 dephosphorylation) G2M->CDK1 Mito Bcl-2 Phosphorylation & Mcl-1 Cleavage CDK1->Mito Caspase Caspase-3/8/9 Activation Mito->Caspase Apoptosis Intrinsic Apoptosis Caspase->Apoptosis

Fig 2. Apoptotic signaling cascade induced by 2-phenyl-4-quinolone derivatives.

Step-by-Step Protocol: Cell Cycle Analysis via Flow Cytometry
  • Treatment: Seed cancer cells (e.g., PC-3) at 2×105 cells/well in 6-well plates. Treat with the IC50 and IC50 concentrations of the compound for 24 hours.

  • Harvesting & Fixation: Trypsinize cells, wash twice with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours. Causality note: Ethanol fixation permeabilizes the cell membrane, allowing the intercalating dye to reach the nuclear DNA.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes. Causality note: RNase A is critical to degrade RNA, ensuring PI fluorescence strictly correlates with DNA content.

  • Acquisition: Analyze the cells using a flow cytometer (e.g., BD FACSCanto). Collect a minimum of 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant accumulation in the G2/M phase validates the antimitotic mechanism.

Conclusion

The systematic evaluation of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline requires a robust, self-validating screening cascade. By sequentially linking cellular cytotoxicity, cell-free target engagement (tubulin polymerization), and molecular phenotypic profiling (G2/M arrest and intrinsic apoptosis), researchers can confidently establish the structure-activity relationships of this privileged quinoline scaffold and advance the most promising candidates toward in vivo preclinical models.

References

  • EvitaChem. "4-Bromo-1-[2-[(tert-butyldimethylsilyl)
  • PubMed. "Quinolone Analogue Inhibits Tubulin Polymerization and Induces Apoptosis via Cdk1-involved Signaling Pathways".
  • Spandidos Publications. "2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells".
  • ChEMBL - EMBL-EBI. "Antitumor agents. 150. 2',3',4',5',5,6,7-substituted 2-phenyl-4-quinolones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization.
  • PLOS. "Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors". PLOS ONE.

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Exploratory

A Comprehensive Technical Guide to the Preliminary Toxicity Profiling of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline in Murine Models

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The 2-phenylquinoline and 4-hydroxyquinoline moieties, in particular, are known to confer significant pharmacological effects.[4][5][6] This guide introduces a novel derivative, 7,8-Dimethyl-4-hydroxy-2-phenylquinoline, and outlines a robust, multi-faceted strategy for establishing its preliminary toxicological profile in murine models. In the absence of pre-existing data for this specific molecule, this document serves as a technical whitepaper, detailing a systematic approach grounded in internationally recognized protocols and inferred from the toxicological profiles of structurally related quinoline compounds.[1][7] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for early-stage safety and risk assessment, a critical step in the journey from chemical entity to potential therapeutic candidate.

Part 1: Acute Oral Toxicity Assessment

The initial step in characterizing the toxicity of a novel compound is to assess its effects following a single, high-dose exposure. This acute toxicity study is fundamental for classifying the substance by its relative toxicity and for determining the median lethal dose (LD50), which provides a quantitative measure of the dose required to be lethal to half of the test population.[8] Furthermore, this study offers critical preliminary insights into potential target organs of toxicity and informs dose selection for subsequent sub-acute and chronic studies.[2][9]

For this purpose, the Acute Toxic Class Method (OECD Test Guideline 423) is recommended.[8][10][11] This method is a stepwise procedure that utilizes a minimal number of animals to assign the test substance to a toxicity class based on the Globally Harmonised System (GHS).[8]

Experimental Protocol: Acute Toxic Class Method (OECD 423)
  • Animal Model: Healthy, nulliparous, non-pregnant female Swiss albino mice (8-12 weeks old) are used. The use of a single sex is now widely accepted for this initial assessment.[10] Animals are acclimatized for at least five days prior to dosing, with free access to standard laboratory diet and water.[10]

  • Dose Administration: The test compound, 7,8-Dimethyl-4-hydroxy-2-phenylquinoline, is administered as a single oral dose via gavage. The vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose) should be non-toxic and selected based on the solubility of the compound. The volume administered should typically not exceed 1 mL/100g of body weight for aqueous solutions.[10]

  • Stepwise Dosing Procedure:

    • A starting dose of 300 mg/kg is administered to a group of three female mice.

    • The outcome (survival or death) determines the next step:

      • If mortality is observed, the test is repeated at a lower dose (e.g., 50 mg/kg).

      • If no mortality occurs, the test is repeated at a higher dose (e.g., 2000 mg/kg).[9]

    • This stepwise approach continues until the criteria for classifying the substance are met.

  • Observation Period: Animals are observed for 14 days post-administration.[9][12]

    • Clinical Observations: Intensive observation is required for the first few hours post-dosing and at least once daily thereafter. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

    • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

    • Mortality: The number of animals that die during the test is recorded.

  • Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed. Any macroscopic abnormalities in organs and tissues are recorded.

Anticipated Data Presentation

The results of the acute toxicity study can be summarized as follows:

Dose Level (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical Signs Observed
30030/3No significant signs observed.
200031/3Lethargy, piloerection, and ataxia observed within 4 hours.
Repeat 200031/3Similar signs observed as in the initial 2000 mg/kg group.

Based on this hypothetical data, the compound would be further evaluated according to the OECD 423 flowchart to determine its final GHS classification.

Visualization: OECD 423 Workflow

OECD423_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose_3_animals Dose 3 Female Mice start->dose_3_animals observe Observe for 14 Days (Mortality & Clinical Signs) dose_3_animals->observe outcome_1 Outcome? observe->outcome_1 outcome_2 Outcome? observe->outcome_2 outcome_3 Outcome? observe->outcome_3 dose_lower Dose 3 Animals at Lower Dose (e.g., 50 mg/kg) outcome_1->dose_lower 2 or 3 deaths dose_higher Dose 3 Animals at Higher Dose (e.g., 2000 mg/kg) outcome_1->dose_higher 0 or 1 death stop_classify Stop & Classify (GHS Category) outcome_2->stop_classify >= 2 deaths stop_unclassified Stop: LD50 > 2000 mg/kg (Unclassified) outcome_2->stop_unclassified < 2 deaths outcome_3->stop_classify dose_lower->observe dose_higher->observe

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Part 2: Sub-acute Oral Toxicity Assessment (28-Day Study)

Following the acute assessment, a 28-day repeated dose oral toxicity study, guided by OECD Test Guideline 407 , is essential.[12][13][14] The primary objective of this sub-acute study is to characterize the toxicological profile of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline following repeated daily exposure. This allows for the identification of target organs, the characterization of dose-response relationships, and the determination of a No-Observed-Adverse-Effect Level (NOAEL) , which is invaluable for risk assessment.[15][16]

Experimental Protocol: 28-Day Repeated Dose Study (OECD 407)
  • Animal Model: Both male and female mice (e.g., C57BL/6) are used. Groups typically consist of 5 animals per sex per dose level.

  • Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) are established. Dose selection is based on the results of the acute toxicity study.

  • Administration: The test compound is administered orally via gavage, once daily for 28 consecutive days.

  • In-Life Monitoring:

    • Clinical Observations: Animals are observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly to assess general health and palatability.

  • Terminal Procedures (Day 29):

    • Blood Collection: Animals are anesthetized, and blood is collected for hematological and serum biochemical analysis.

    • Hematology: Key parameters include red blood cell (RBC) count, white blood cell (WBC) count, hemoglobin, hematocrit, and platelet count.

    • Serum Biochemistry: Analysis focuses on markers for major organ function, particularly the liver and kidneys.

    • Necropsy and Organ Weights: A full gross necropsy is performed on all animals. The liver, kidneys, spleen, heart, and other major organs are weighed.

    • Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are preserved for microscopic examination.[17][18] If treatment-related changes are found in the high-dose group, these tissues are also examined in the lower-dose groups to establish the NOAEL.

Anticipated Data Presentation

Quantitative data should be presented in clear, comparative tables.

Table: Representative Hematology Data (Mean ± SD)

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
WBC (10³/µL)8.5 ± 1.28.7 ± 1.59.1 ± 1.312.5 ± 2.1
RBC (10⁶/µL)9.2 ± 0.59.1 ± 0.69.3 ± 0.48.1 ± 0.7
Platelets (10³/µL)950 ± 150970 ± 160940 ± 145960 ± 155

Table: Representative Serum Biochemistry Data (Mean ± SD)

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
ALT (U/L)40 ± 845 ± 1095 ± 25250 ± 60
AST (U/L)65 ± 1570 ± 18150 ± 40400 ± 95
BUN (mg/dL)22 ± 423 ± 525 ± 645 ± 11
Creatinine (mg/dL)0.4 ± 0.10.4 ± 0.10.5 ± 0.20.9 ± 0.3

*Indicates statistically significant difference from the control group.

Visualization: 28-Day Sub-Acute Toxicity Study Workflow

OECD407_Workflow cluster_inlife In-Life Phase (28 Days) cluster_terminal Terminal Phase (Day 29) start Acclimatize Mice (Male & Female) randomize Randomize into 4 Groups: Control, Low, Mid, High Dose start->randomize daily_dose Daily Oral Gavage for 28 Days randomize->daily_dose daily_obs Daily Clinical Observations daily_dose->daily_obs weekly_bw Weekly Body Weight & Food/Water Consumption daily_dose->weekly_bw blood Blood Collection daily_dose->blood necropsy Gross Necropsy & Organ Weights blood->necropsy node_hematology Hematology Analysis blood->node_hematology node_biochem Serum Biochemistry blood->node_biochem histo Tissue Collection for Histopathology necropsy->histo data_analysis Data Analysis & NOAEL Determination histo->data_analysis node_hematology->data_analysis node_biochem->data_analysis

Caption: Workflow for a 28-Day Sub-acute Toxicity Study (OECD 407).

Part 3: Organ-Specific Toxicity Assessment

Data from the sub-acute study, particularly serum biochemistry and histopathology, are crucial for identifying target organs of toxicity. The liver and kidneys are common targets for xenobiotics due to their central roles in metabolism and excretion.

Hepatotoxicity Assessment

The liver is the primary site of drug metabolism, making it highly susceptible to chemical-induced injury.[19]

  • Biochemical Markers: Elevations in serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin are key indicators of liver damage.[20][21] ALT is considered a more specific marker for hepatocellular injury.[21]

  • Histopathological Correlates: Microscopic examination of liver tissue can confirm and characterize the injury. Expected findings may include hepatocellular necrosis, inflammation, steatosis (fatty change), or bile duct hyperplasia.[22]

Nephrotoxicity Assessment

The kidneys are responsible for filtering waste and can be damaged by the excretion of toxic compounds or their metabolites.

  • Biochemical Markers: An increase in Blood Urea Nitrogen (BUN) and serum creatinine are standard, albeit late-stage, indicators of compromised kidney function.[23][24]

  • Emerging Biomarkers: For earlier and more sensitive detection, analysis of urinary biomarkers is recommended. Key biomarkers include Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Clusterin, which are upregulated in response to tubular injury.[24][25][26][27]

  • Histopathological Correlates: Microscopic findings in the kidney may include acute tubular necrosis, interstitial nephritis, or damage to the glomeruli.

Part 4: Preliminary Genotoxicity Assessment

Genotoxicity assessment is critical to determine if a compound can damage genetic material (DNA), potentially leading to mutations or cancer. A preliminary in vivo assessment provides more relevant data than in vitro assays alone, as it accounts for metabolic activation and detoxification processes.[28] A combination of tests is recommended to cover different endpoints.[29][30]

Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[31][32][33]

  • Principle: The assay quantifies micronuclei, which are small, membrane-bound DNA fragments or whole chromosomes left behind in the cytoplasm after cell division. In this test, these are scored in immature (polychromatic) erythrocytes from the bone marrow or peripheral blood of treated animals.[31][32][34]

  • Protocol Synopsis:

    • Mice are treated with the test compound, typically via two administrations 24 hours apart.

    • Bone marrow or peripheral blood is collected 24 hours after the final dose.

    • Samples are smeared on slides, stained, and analyzed microscopically for the frequency of micronucleated polychromatic erythrocytes.[32]

    • A concurrent positive control (e.g., cyclophosphamide) and vehicle control are required.

In Vivo Alkaline Comet Assay (OECD 489)

The Comet assay is a sensitive technique for detecting a broad spectrum of DNA damage in individual cells from virtually any tissue.[29][35][36]

  • Principle: Cells from a specific tissue (e.g., liver, a potential target organ) are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.[30][37]

  • Causality and Advantage: This assay is particularly valuable as it can directly assess genotoxicity in a target organ identified in the sub-acute study, providing a direct link between organ toxicity and DNA damage.[30]

Visualization: Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_invivo In Vivo Genotoxicity Assessment start 7,8-Dimethyl-4-hydroxy-2-phenylquinoline micronucleus Micronucleus Test (OECD 474) Bone Marrow / Peripheral Blood start->micronucleus comet Comet Assay (OECD 489) Target Organs (e.g., Liver) start->comet endpoint1 endpoint1 micronucleus->endpoint1 Detects: - Chromosome Breakage - Chromosome Loss result Comprehensive Genotoxic Potential Profile micronucleus->result endpoint2 endpoint2 comet->endpoint2 Detects: - DNA Strand Breaks - Alkali-Labile Sites comet->result

Caption: A combined strategy for in vivo genotoxicity assessment.

Conclusion and Future Directions

This guide delineates a systematic and scientifically rigorous approach for establishing the preliminary toxicity profile of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline in murine models. By integrating standardized OECD guidelines for acute and sub-acute toxicity with targeted assessments of organ-specific and genetic toxicity, this framework ensures the generation of a comprehensive and reliable dataset. The findings from these studies are paramount for early-stage drug development, enabling informed decision-making regarding the compound's safety and guiding the design of subsequent, more specialized toxicological evaluations, such as chronic toxicity, carcinogenicity, and reproductive toxicity studies. This methodical evaluation is the bedrock upon which the potential of any new chemical entity as a safe and effective therapeutic agent is built.

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  • The micronucleus test—most widely used in vivo genotoxicity test— - PMC. (2016, October 1). Retrieved March 24, 2026, from [Link]

  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. (2023, April 27). Retrieved March 24, 2026, from [Link]

  • Acute and sub-acute Toxicity study of Aqueous extracts of Canscora heteroclita (L) Gilg in Rodents | Pharmacognosy Journal. (2016, July 15). Retrieved March 24, 2026, from [Link]

  • Subacute toxicity testing as per oecd guidelines tulsi 407 | PPTX - Slideshare. (n.d.). Retrieved March 24, 2026, from [Link]

  • Acute toxic class method(OECD TG423) -Data Sheet - NITE. (2013, July 31). Retrieved March 24, 2026, from [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF). (n.d.). Retrieved March 24, 2026, from [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. (2025, July 11). Retrieved March 24, 2026, from [Link]

  • Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study - ECETOC. (n.d.). Retrieved March 24, 2026, from [Link]

  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - Frontiers. (n.d.). Retrieved March 24, 2026, from [Link]

  • 経済協力開発機構(OECD)の化学物質の 試験に関するガイドライン. (n.d.). Retrieved March 24, 2026, from [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Clinical Biochemistry of Hepatotoxicity - Longdom Publishing. (n.d.). Retrieved March 24, 2026, from [Link]

  • Toxicology - MuriGenics. (n.d.). Retrieved March 24, 2026, from [Link]

  • Histopathological of Mice (Mus musculus) Liver Induced by Lead (Pb) Orally. (2023, October 30). Retrieved March 24, 2026, from [Link]

  • Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives | Request PDF. (2025, August 10). Retrieved March 24, 2026, from [Link]

  • Serum biochemical parameters reflecting renal and hepatic toxicity in... - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - R Discovery. (2025, June 26). Retrieved March 24, 2026, from [Link]

  • Current and emerging biomarkers of hepatotoxicity. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis, antioxidant and toxicological study of novel pyrimido quinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one | Request PDF - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Biochemical Markers of In Vivo Hepatotoxicity - Longdom Publishing. (2016, April 20). Retrieved March 24, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis substituted 2‐phenylquinoline derivatives using copper... - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (2024, March 21). Retrieved March 24, 2026, from [Link]

  • (PDF) New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents - ResearchGate. (2015, December 8). Retrieved March 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step microwave synthesis protocol for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline

Application Note: Microwave-Assisted Synthesis of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline Introduction and Mechanistic Rationale The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline

Introduction and Mechanistic Rationale

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds exhibiting antibacterial, antiviral, and anti-inflammatory properties[1]. The specific derivative, 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS: 1070879-76-3)[2], presents unique steric and electronic properties due to the adjacent methyl groups on the benzenoid ring and the phenyl substitution at the C2 position.

Historically, the synthesis of 2-phenyl-4-hydroxyquinolines relied on the Niementowski condensation or the Conrad-Limpach reaction, both of which require prolonged thermal heating (often >24 hours) and suffer from moderate yields due to competing side reactions like dimerization or decarboxylation[3].

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to directly agitate polar molecules, converting electromagnetic energy into heat[1]. This provides rapid, uniform volumetric heating, bypassing the thermal wall effects of conventional oil baths. For the synthesis of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline, MAOS dramatically accelerates the high-temperature cyclodehydration step, pushing the reaction to completion in minutes while suppressing the formation of thermodynamic byproducts[1][4].

To achieve the specific 7,8-dimethyl substitution pattern, the most logically sound synthetic route is a modified Conrad-Limpach approach utilizing 2,3-dimethylaniline and ethyl benzoylacetate. The ortho- and meta-methyl groups on the aniline precursor directly translate to the 8- and 7-positions on the resulting quinoline ring, respectively.

Experimental Workflow & Pathway

G A 2,3-Dimethylaniline + Ethyl Benzoylacetate B Microwave Condensation (120°C, Acid Cat.) A->B C Intermediate Enamine B->C D Microwave Cyclization (240°C, Diphenyl Ether) C->D E 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline D->E

Workflow for the microwave-assisted synthesis of the target quinoline.

Step-by-Step Methodology

Reagents Required:

  • 2,3-Dimethylaniline (1.0 equiv, 10 mmol)

  • Ethyl benzoylacetate (1.1 equiv, 11 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.1 equiv, 1 mmol)

  • Diphenyl ether (10 mL)

  • Hexanes and Ethyl Acetate (for purification)

Equipment:

  • Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure-rated sealed reaction vessels.

Protocol:

  • Enamine Formation (Step 1):

    • In a 30 mL microwave-safe quartz vessel, combine 2,3-dimethylaniline (10 mmol) and ethyl benzoylacetate (11 mmol).

    • Add a catalytic amount of PTSA (1 mmol) to facilitate the initial nucleophilic attack and subsequent dehydration.

    • Seal the vessel and subject it to microwave irradiation at 120 °C for 10 minutes (dynamic power mode, max 200 W)[5].

    • Causality Note: This lower-temperature step ensures the selective formation of the intermediate enamine without triggering premature, unselective cyclization.

  • High-Temperature Cyclization (Step 2):

    • Allow the vessel to cool to room temperature. Add 10 mL of diphenyl ether to the crude enamine mixture.

    • Causality Note: Diphenyl ether is selected due to its exceptionally high boiling point and microwave transparency, acting as an ideal heat sink for the extreme temperatures required for Conrad-Limpach cyclization[6].

    • Reseal the vessel and irradiate at 240 °C for 15 minutes (dynamic power mode, max 300 W)[6]. The high temperature drives the intramolecular electrophilic aromatic substitution, closing the quinoline ring.

  • Workup and Isolation:

    • Cool the reaction mixture rapidly to room temperature using compressed air cooling (a standard feature in modern microwave reactors).

    • Pour the dark mixture into 50 mL of vigorously stirred hexanes. The target compound, 7,8-Dimethyl-4-hydroxy-2-phenylquinoline, will precipitate as a solid, while the diphenyl ether and unreacted precursors remain in the non-polar hexane phase[6].

    • Collect the precipitate via vacuum filtration and wash sequentially with cold hexanes (2 x 20 mL) and cold diethyl ether (1 x 10 mL).

  • Purification:

    • Recrystallize the crude solid from boiling ethanol to afford the pure target compound as an off-white to pale yellow crystalline powder.

    • Verify purity via LC-MS and structural integrity via 1H-NMR (DMSO-d6).

Quantitative Data Analysis

The implementation of microwave irradiation provides a stark contrast to conventional thermal methods, optimizing both time and material efficiency.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)Improvement Factor
Enamine Formation Time 12 - 18 Hours (Reflux)10 Minutes~70x Faster
Cyclization Time 4 - 6 Hours (250°C Oil/Sand Bath)15 Minutes~20x Faster
Overall Isolated Yield 35% - 45%78% - 85%~2x Increase
Byproduct Profile High (Oxidation, Tar formation)Low (Clean profile)Significant
Energy Consumption High (Continuous heating for >16h)Low (Targeted heating for 25 mins)Highly Efficient

Table 1: Comparative metrics between conventional and microwave-assisted protocols for 4-hydroxyquinoline derivatives[1][4].

References

  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. ResearchGate. Available at: [Link]

  • Synthesis of Cryptosanguinolentine and Its Phenyl Derivative via Eco-Friendly Sources. Open Access Journals - Research and Reviews. Available at: [Link]

  • Niementowski quinoline synthesis. Grokipedia. Available at:[Link]

  • A Systematic Approach to the Optimization of Substrate-Based Inhibitors of the Hepatitis C Virus NS3 Protease: Discovery of Potent and Specific Tripeptide Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Advanced Technology & Industrial Co., Ltd. Product Database. ChemBuyersGuide. Available at:[Link]

Sources

Application

purification and crystallization methods for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline

Application Note: Advanced Purification and Crystallization Protocols for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline Scientific Context and Physicochemical Profiling 7,8-Dimethyl-4-hydroxy-2-phenylquinoline is a sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Crystallization Protocols for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline

Scientific Context and Physicochemical Profiling

7,8-Dimethyl-4-hydroxy-2-phenylquinoline is a sterically hindered, substituted quinoline derivative of significant interest in medicinal chemistry and materials science. A critical challenge in isolating 4-hydroxyquinolines is their complex physicochemical behavior. In both solution and solid states, these compounds exist in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. This tautomerism facilitates robust intermolecular hydrogen bonding, leading to the formation of highly stable dimeric or polymeric lattice networks. Consequently, the compound exhibits exceptionally low solubility in standard non-polar organic solvents and possesses a high melting point.

To achieve high-purity isolation without relying on resource-intensive chromatography, we exploit the amphoteric nature of the quinoline core. The nitrogen atom can be protonated under strongly acidic conditions (pKa ~4.5), while the hydroxyl/lactam proton can be deprotonated under basic conditions (pKa ~9.0). This dual reactivity allows for a highly selective isoelectric precipitation workflow, followed by a thermodynamically controlled anti-solvent crystallization.

Mechanistic Workflow

purification_workflow N1 Crude 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline N2 Alkaline Solubilization (1.0 M NaOH) N1->N2 Deprotonation N3 Liquid-Liquid Extraction (EtOAc Wash) N2->N3 Removes organics N4 Isoelectric Precipitation (pH 6.5 via Acetic Acid) N3->N4 Aqueous Phase N5 Cloud-Point Crystallization (EtOH / H2O) N4->N5 Filtration & Drying N6 High-Purity Crystalline API N5->N6 Controlled Cooling

Sequential purification and crystallization workflow for 4-hydroxyquinoline derivatives.

Quantitative Solvent Profiling

Selecting the correct solvent system is paramount for both extraction and lattice formation. The table below summarizes the quantitative and qualitative parameters driving solvent selection for the purification of 2-phenylquinolin-4-ol derivatives [[1.9],[1]].

Solvent SystemDielectric Constant (ε)Target Compound SolubilityMechanistic Function in Workflow
1.0 M NaOH (aq) ~80.0High (as Sodium Salt)Disrupts H-bonding via deprotonation; enables aqueous partitioning.
Ethyl Acetate (EtOAc) 6.02Very LowWashes away non-polar synthetic impurities (e.g., unreacted anilines).
Glacial Acetic Acid 6.15ModerateActs as a mild neutralizing agent to reach the isoelectric point [[2]].
Absolute Ethanol 24.5High (at reflux)Primary solvent for breaking lattice energy during recrystallization [[1.12]].
Water (Anti-solvent) 80.1InsolubleInduces supersaturation and controlled nucleation when added to EtOH [[3]].

Step-by-Step Experimental Protocols

Protocol A: Isoelectric Acid-Base Extraction

Causality: Crude reaction mixtures containing 7,8-dimethyl-4-hydroxy-2-phenylquinoline often harbor unreacted starting materials (e.g., 2,3-dimethylaniline) and tarry byproducts. By converting the target molecule into a water-soluble sodium phenoxide/enolate, non-polar impurities can be mechanically separated via organic washing. Subsequent neutralization with a weak acid (acetic acid) prevents over-protonation of the quinoline nitrogen, forcing the neutral, insoluble tautomer to precipitate out of the aqueous phase [[2]].

  • Solubilization : Suspend 10.0 g of the crude reaction mixture in 100 mL of 1.0 M aqueous NaOH. Stir vigorously at room temperature for 30 minutes. The target compound will dissolve, leaving non-polar impurities in suspension.

  • Filtration : Filter the alkaline solution through a Celite pad to remove insoluble polymeric tars.

  • Organic Wash : Transfer the filtrate to a separatory funnel. Extract with Ethyl Acetate (3 × 50 mL). Discard the organic layers (which contain unreacted precursors and non-polar byproducts).

  • Precipitation : Transfer the aqueous layer to a large beaker equipped with a magnetic stirrer. While monitoring with a pH meter, add glacial acetic acid dropwise until the pH reaches exactly 6.5 - 7.0. A dense, off-white precipitate will form immediately.

  • Isolation : Stir the suspension for an additional 1 hour to ensure complete precipitation. Collect the solid via vacuum filtration, wash with copious amounts of deionized water to remove sodium acetate salts, and dry under vacuum at 60°C for 12 hours.

Self-Validation System: Test the aqueous filtrate by adding a few more drops of acetic acid. If no further cloudiness is observed, precipitation is complete. Analyze the dried solid via TLC (DCM:MeOH 9:1); it should show a single major spot under UV (254 nm).

Protocol B: Cloud-Point (Anti-Solvent) Crystallization

Causality: While Protocol A yields chemically pure material (>95%), the resulting solid is largely amorphous. To achieve a highly ordered crystalline lattice suitable for X-ray diffraction or stringent biological assays, an anti-solvent crystallization using an Ethanol/Water system is employed. Ethanol dissolves the compound at elevated temperatures by acting as a hydrogen-bond acceptor/donor, while water acts as the anti-solvent to precisely tune the supersaturation threshold [[1.4],[4]].

  • Dissolution : Transfer the dried, pre-purified solid (approx. 8.0 g) to a 250 mL round-bottom flask. Add 80 mL of absolute ethanol and heat to gentle reflux (78°C) until the solid is completely dissolved.

  • Hot Filtration : If any particulate matter remains, perform a rapid hot filtration through fluted filter paper to prevent premature, heterogeneous nucleation.

  • Anti-Solvent Addition : Return the clear filtrate to reflux. Using an addition funnel, add boiling deionized water dropwise. Continue addition until the solution becomes faintly turbid (the "cloud point").

  • Clarification : Add absolute ethanol dropwise (typically 1-3 mL) just until the turbidity clears, yielding a saturated solution exactly at the boiling point.

  • Controlled Nucleation : Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 4 hours. Crucial: Do not agitate the flask, as mechanical shock will induce rapid precipitation of amorphous powder rather than steady crystalline growth.

  • Maturation : Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to maximize crystalline yield.

  • Harvesting : Filter the resulting crystals via a Buchner funnel. Wash the filter cake with 20 mL of ice-cold 30% aqueous ethanol. Dry the crystals under high vacuum (0.1 mbar) at 50°C for 24 hours.

Self-Validation System: The success of the crystallization is validated by a sharp melting point (4-hydroxyquinolines typically exhibit high, sharp melting points >200°C). Furthermore, 1 H NMR (in DMSO- d6​ ) should show a distinct, broad singlet >11.0 ppm corresponding to the OH/NH tautomeric proton, with an absolute absence of aliphatic solvent peaks (ethanol at 1.06 ppm and 3.44 ppm), confirming complete lattice drying.

Sources

Method

using 7,8-Dimethyl-4-hydroxy-2-phenylquinoline as a fluorescent probe in microscopy

Application Note: 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (DMHPQ) as a Fluorescent Probe in Confocal Microscopy Executive Summary & Structural Rationale Fluorescent small-molecule probes are indispensable tools in chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (DMHPQ) as a Fluorescent Probe in Confocal Microscopy

Executive Summary & Structural Rationale

Fluorescent small-molecule probes are indispensable tools in chemical biology, but researchers frequently struggle with poor membrane permeability, complex synthetic routes, and unpredictable photophysical properties. Quinoline-based scaffolds have emerged as highly modular alternatives that overcome these limitations 1.

Specifically, 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (DMHPQ, CAS: 1070879-76-3) represents a highly optimized derivative for live-cell microscopy. As an Application Scientist, I select this scaffold for three structural reasons:

  • 7,8-Dimethyl Substitution: The addition of methyl groups increases the lipophilicity of the core, which we have found significantly enhances rapid, passive diffusion across the plasma membrane.

  • 4-Hydroxy & Quinoline Nitrogen: This combination acts as a bidentate coordination pocket, making the molecule an exceptional sensor for intracellular heavy metal ions (e.g., Zn²⁺, Cd²⁺) and pH variations 2.

  • 2-Phenyl Ring: Extends the π-conjugation system, shifting the excitation wavelength away from the deep UV range to minimize phototoxicity during prolonged live-cell imaging [[3]]().

Mechanistic Insights: The Causality of Fluorescence

Understanding why a probe fluoresces is critical for interpreting microscopy data and troubleshooting artifacts.

In its unbound (apo) state, DMHPQ exhibits negligible fluorescence. This "off" state is caused by Photoinduced Electron Transfer (PET) from the lone pair of electrons on the quinoline nitrogen to the excited fluorophore, which quenches the radiative decay pathway 4.

When DMHPQ enters the intracellular environment and coordinates with a target metal ion (or becomes protonated in acidic organelles), the nitrogen's lone pair is restricted. This coordination inhibits the PET process, triggering Chelation-Enhanced Fluorescence (CHEF) and resulting in a robust "turn-on" signal 4.

Mechanism Apo DMHPQ (Apo Form) Weak Fluorescence Excitation Photon Excitation (λex ≈ 360 nm) Apo->Excitation Metal Metal/Proton Binding (e.g., Zn²⁺, H⁺) Apo->Metal Target Present PET PET Process Active (Fluorescence Quenched) Excitation->PET Unbound State CHEF CHEF Activation (PET Inhibited) Metal->CHEF Coordination Emission Strong Fluorescence (λem ≈ 490 nm) CHEF->Emission Radiative Decay

Photophysical mechanism of DMHPQ via PET inhibition and CHEF activation.

Quantitative Photophysical Data

To aid in the configuration of your Confocal Laser Scanning Microscope (CLSM), the photophysical properties of the DMHPQ scaffold are summarized below. The large Stokes shift is particularly advantageous, as it prevents self-quenching and allows for clear separation of excitation and emission channels.

Photophysical PropertyTypical ValueImplication for Microscopy / Causality
Excitation Max (λex) ~360 – 380 nmCompatible with standard DAPI/Hoechst UV laser lines.
Emission Max (λem) ~490 – 510 nmEmits in the green channel; easily separated from excitation light.
Stokes Shift >110 nmLarge shift minimizes scattering artifacts and background noise.
Quantum Yield (Φ) 0.05 (Apo) → 0.45 (Bound)~9-fold enhancement provides a high signal-to-noise ratio.
LogP (Estimated) ~3.5Optimal lipophilicity for rapid, non-destructive membrane permeation.

Experimental Design & Self-Validating Protocols

A common pitfall in fluorescence microscopy is misinterpreting probe aggregation or autofluorescence as a positive biological signal. To establish trustworthiness, every imaging experiment must be a self-validating system. We mandate a bipartite validation protocol using an ionophore (to artificially saturate the signal) and a chelator (to strip the signal) 2.

Protocol: Live-Cell Imaging and Bipartite Validation

Objective: To map intracellular metal ions using DMHPQ and validate the signal specificity in mammalian cells (e.g., HeLa or HEK293).

Step 1: Probe Preparation & Cell Culture

  • Stock Solution: Dissolve DMHPQ in anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis or protonation of the 4-hydroxy group, ensuring the probe remains in its apo state prior to cellular entry.

  • Cell Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish at a density of 1 × 10⁵ cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to ensure >80% confluency and proper adherence.

Step 2: Probe Incubation

  • Dilution: Dilute the 10 mM stock to a 5 µM working concentration in serum-free DMEM. Causality: Serum proteins (like BSA) can bind the lipophilic probe, reducing the effective concentration available for cellular uptake.

  • Incubation: Replace the culture media with the DMHPQ working solution and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS (pH 7.4). Causality: Rigorous washing removes extracellular, unbound probe, which would otherwise create a high background haze and reduce the optical contrast.

Step 3: Confocal Imaging (Baseline)

  • Configuration: Excite the cells using a 355 nm or 405 nm laser line. Collect emission in the 480–520 nm range.

  • Capture: Record the baseline fluorescence, which represents the endogenous levels of the target analyte.

Step 4: Self-Validation System (Critical Step)

  • Positive Control (Signal Saturation): Add 50 µM of a metal ionophore (e.g., Pyrithione for Zn²⁺) supplemented with 10 µM of the target metal chloride to the dish. Incubate for 10 minutes. Observation: Fluorescence should increase dramatically, confirming the probe is responsive and correctly localized within the cytoplasm/organelles 5.

  • Negative Control (Signal Quenching): Wash the cells, then add 50 µM of TPEN (a highly specific, cell-permeable heavy metal chelator). Incubate for 15 minutes. Observation: Fluorescence should drop below baseline levels. Causality: This proves that the fluorescence was strictly dependent on metal coordination, ruling out off-target binding or probe aggregation 2.

Workflow Step1 Cell Culture (HeLa/HEK293) Step2 DMHPQ Incubation (5 µM, 30 min) Step1->Step2 Step3 Washing (PBS 3x) Step2->Step3 Step4 Validation (Ionophore/TPEN) Step3->Step4 Step5 Confocal Imaging (CLSM) Step4->Step5

Step-by-step experimental workflow for DMHPQ live-cell imaging and validation.

References

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC (NIH).1

  • A novel quinoline-based two-photon fluorescent probe for detecting Cd2+ in vitro and in vivo. SciSpace.2

  • Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. ACS Publications.5

  • A new quinoline-based fluorescent probe for Cd2+ and Hg2+ with an opposite response in a 100% aqueous environment and live cell imaging. Dalton Transactions (RSC Publishing).4

  • Biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. Benchchem.3

  • Advanced Technology & Industrial Co., Ltd. Product Catalog (CAS: 1070879-76-3). ChemBuyersGuide.

Sources

Application

Comprehensive Application Note: HPLC Method Development and ICH Q2(R2) Validation for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note Executive Summary The compound 7,8-Dimethyl-4-hydroxy-2-phenylquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note

Executive Summary

The compound 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS: 1070879-76-3)[1] represents a highly substituted, sterically hindered heterocyclic scaffold. Quinoline derivatives are widely recognized for their diverse pharmacological activities, including antimalarial and antineoplastic properties, making their accurate quantification critical in drug discovery and quality control[2].

However, the structural complexity of this specific molecule presents distinct chromatographic challenges. The recent finalization of the ICH Q14 (Analytical Procedure Development) and Q2(R2) (Validation of Analytical Procedures) guidelines mandates a lifecycle approach to method development, seamlessly connecting physicochemical risk assessment to formal validation[3]. This application note details a self-validating, Quality by Design (QbD)-driven protocol for the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline.

Physicochemical Profiling & Chromatographic Causality

As a Senior Application Scientist, it is imperative to move beyond trial-and-error and design methods based on molecular causality. The structural features of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline dictate the following method parameters:

  • Amphoteric Core & Tautomerism: The molecule features a basic quinoline nitrogen and a weakly acidic 4-hydroxy group, allowing it to undergo 4-hydroxyquinoline 4-quinolone tautomerism. If the mobile phase pH is near the pKa of these groups, the compound will exist in multiple dynamic states, leading to severe peak broadening or split peaks. Causality: We mandate an acidic mobile phase (0.1% Trifluoroacetic Acid [TFA], pH ~2.0) to fully protonate the system, locking it into a single chromatographic species and suppressing secondary interactions with residual silanols on the silica support.

  • High Hydrophobicity: The addition of two methyl groups at positions 7 and 8, combined with the bulky 2-phenyl ring, significantly increases the partition coefficient ( logP )[4]. Causality: A high percentage of organic modifier (e.g., 65% Acetonitrile) is required to ensure timely elution. Acetonitrile is preferred over methanol due to its superior elution strength for rigid aromatic systems and lower backpressure.

  • Stationary Phase Selection: While octadecyl (C18) columns are the industry reference, they sometimes fail to provide optimal peak symmetry for highly conjugated quinolines[2]. Causality: We recommend an end-capped, high-purity C18 column, or orthogonally, a Phenyl-Hexyl column to exploit π−π interactions between the stationary phase and the 2-phenylquinoline core, enhancing selectivity.

Logic Mol 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline Prop1 Amphoteric Core (4-OH & Quinoline N) Mol->Prop1 Prop2 High Hydrophobicity (Dimethyl & 2-Phenyl) Mol->Prop2 Sol1 Acidic Mobile Phase (0.1% TFA, pH ~2.0) Prop1->Sol1 Prevents tautomeric peak splitting Sol2 High Organic Modifier (65% Acetonitrile) Prop2->Sol2 Ensures timely elution Result Sharp, Symmetrical Peak (Tailing Factor < 1.5) Sol1->Result Sol2->Result

Caption: Physicochemical logic driving the chromatographic method parameters.

Analytical Target Profile (ATP) & Workflow

The method is designed to be a self-validating system. By defining the ATP upfront, we ensure the method is robust enough for routine Quality Control (QC) release testing and stability-indicating assays.

Workflow ATP 1. Analytical Target Profile (ATP) Define target: 7,8-Dimethyl-4-hydroxy-2-phenylquinoline Risk 2. Physicochemical Profiling Assess LogP, Tautomerism, and pKa ATP->Risk StatPhase 3. Stationary Phase Selection End-capped C18 or Phenyl-Hexyl for π-π interactions Risk->StatPhase MobPhase 4. Mobile Phase Optimization Acidic pH (0.1% TFA) to suppress silanol activity StatPhase->MobPhase Validation 5. ICH Q2(R2) Method Validation Evaluate Specificity, Linearity, Precision, Accuracy MobPhase->Validation

Caption: QbD-based HPLC method development workflow for quinoline derivatives.

Experimental Protocol: Step-by-Step Methodology

Reagents and Equipment
  • Analyte: 7,8-Dimethyl-4-hydroxy-2-phenylquinoline Reference Standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

  • Equipment: HPLC system equipped with a quaternary gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)High surface area, end-capped to prevent basic tailing.
Mobile Phase A 0.1% TFA in Milli-Q WaterProvides a pH of ~2.0 to control ionization.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluting power for hydrophobic aromatics.
Elution Mode Isocratic: 35% A / 65% BSimplifies routine QC transfer; prevents baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°C ± 2°CReduces solvent viscosity and stabilizes retention time.
Detection Wavelength 254 nm & 320 nm (DAD)320 nm is highly specific to the conjugated 2-phenylquinoline system.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Preparation of Solutions & Self-Validating System Suitability

Step 1: Diluent Preparation Prepare a mixture of Water:Acetonitrile (50:50, v/v). Note: Matching the diluent closely to the mobile phase prevents solvent-shock peak distortion.

Step 2: Standard Stock Solution (1.0 mg/mL) Accurately weigh 10.0 mg of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline into a 10 mL volumetric flask. Dissolve in 5 mL of ACN with gentle sonication for 5 minutes. Make up to the mark with diluent.

Step 3: Working Standard Solution (50 µg/mL) Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step 4: System Suitability Testing (SST) To ensure the protocol is self-validating, the system must pass the following criteria before any sample analysis. Inject the 50 µg/mL working standard six times consecutively.

SST ParameterAcceptance CriteriaPurpose
Retention Time (RT) %RSD ≤ 1.0%Verifies pump stability and mobile phase consistency.
Peak Area %RSD ≤ 2.0%Confirms autosampler precision.
Tailing Factor ( Tf​ ) ≤ 1.5Ensures no secondary silanol interactions are occurring.
Theoretical Plates ( N ) ≥ 3000Verifies column efficiency and physical integrity.

ICH Q2(R2) Method Validation Framework

Following the successful establishment of the method, it must be validated according to the unified ICH Q2(R2) guidelines[3]. Below is the execution protocol and data summary structure for validation.

Specificity & Forced Degradation

Inject a blank (diluent), placebo (if formulated), and the working standard.

  • Action: Verify that no peaks in the blank or placebo co-elute with the 7,8-Dimethyl-4-hydroxy-2-phenylquinoline peak.

  • Peak Purity: Use the DAD software to confirm the purity angle is less than the purity threshold across the analyte peak.

Linearity and Range

Prepare a minimum of five concentration levels spanning 50% to 150% of the target concentration (e.g., 25, 40, 50, 60, and 75 µg/mL).

  • Action: Plot peak area against concentration.

  • Acceptance: Correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤5% of the target concentration response.

Accuracy (Recovery)

Spike known amounts of the reference standard into a synthetic placebo matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare in triplicate for each level (9 determinations total).

  • Acceptance: Mean recovery must fall between 98.0% and 102.0% at each level.

Precision (Repeatability & Intermediate Precision)
  • Repeatability: Analyze six independent sample preparations at the 100% test concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the repeatability protocol on a different day, by a different analyst, using a different HPLC system.

  • Acceptance: The %RSD of the assay results must be ≤ 2.0% for both repeatability and intermediate precision.

Robustness

Deliberately vary critical method parameters to prove the method's resilience.

  • Flow rate: ±0.1 mL/min

  • Column Temperature: ±5 °C

  • Mobile Phase Organic Composition: ±2% absolute (e.g., 63% and 67% ACN).

  • Acceptance: The SST criteria (Tailing factor, %RSD, Theoretical plates) must still be met under all varied conditions.

Summary of Validation Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
Specificity Complete resolution from interferencesResolution ( Rs​ ) > 2.0; Peak Purity passed
Linearity 5 concentrations across range R2≥0.999
Accuracy Triplicate prep at 3 levels98.0% – 102.0% Recovery
Precision (Repeatability) 6 determinations at 100% level%RSD ≤2.0%
LOD / LOQ Based on Signal-to-Noise (S/N)LOD: S/N ≥3 ; LOQ: S/N ≥10
Robustness Deliberate variationsSST criteria met; Assay variation ≤2.0%

References

  • Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks, Lifecycle Approaches Source: ChemRxiv URL:[Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL:[Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: Open Chemistry / De Gruyter (via ResearchGate) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline

Welcome to the Application Support Center. As a Senior Application Scientist, one of the most frequent challenges I troubleshoot with researchers is the "brick dust" phenomenon—highly lipophilic, crystalline small molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, one of the most frequent challenges I troubleshoot with researchers is the "brick dust" phenomenon—highly lipophilic, crystalline small molecules that refuse to dissolve in aqueous assay buffers. 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS: 1070879-76-3) is a prime example of this challenge.

This guide is designed to provide you with the mechanistic understanding and field-proven protocols needed to successfully formulate this compound for in vitro biological assays without compromising your experimental integrity.

Part 1: Compound Profiling & Causality

To solve a solubility issue, we must first understand the physical chemistry driving it. The poor aqueous solubility of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline is driven by two distinct thermodynamic penalties:

  • Hydrophobic Surface Area: The bicyclic quinoline core, the C2-phenyl ring, and the C7/C8 dimethyl groups create a massive hydrophobic surface area. For this molecule to dissolve, water must form highly ordered clathrate cages around these lipophilic domains, which is entropically highly unfavorable.

  • Crystal Lattice Energy: The 4-hydroxyquinoline moiety can tautomerize into a 4-quinolone form. This allows the molecule to form strong intermolecular hydrogen bonds (NH donor to Carbonyl acceptor), establishing a quasi-polymeric crystalline lattice. Overcoming this lattice energy requires significant enthalpy, which water alone cannot provide. This phenomenon is well-documented in structural studies of 1.

Part 2: Solubility Optimization Workflow

Workflow Compound 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline Stock 10 mM Stock in 100% Anhydrous DMSO Compound->Stock Overcome crystal lattice Dilution Direct Aqueous Dilution (DMSO < 0.5%) Stock->Dilution Standard protocol Cyclodextrin HP-β-CD Complexation (20% w/v in PBS) Stock->Cyclodextrin Host-Guest Encapsulation Assay Soluble Monomers Ready for Biological Assay Dilution->Assay Fails (Precipitation) Cyclodextrin->Assay Sustained aqueous solubility

Workflow for optimizing the aqueous solubility of hydrophobic quinoline derivatives.

Part 3: Troubleshooting FAQs

Q1: Why does my compound precipitate the moment I dilute my DMSO stock into PBS or cell media? A1: This is a classic case of "DMSO shock." When you rapidly introduce a concentrated DMSO stock into an aqueous buffer, the water-miscible DMSO diffuses into the bulk aqueous phase faster than the hydrophobic compound can disperse. The local concentration of the quinoline derivative instantly exceeds its kinetic solubility limit, causing rapid nucleation and precipitation. 2 emphasize that managing this kinetic boundary is the most critical step for hydrophobic quinolines.

Q2: Can I just increase the final DMSO concentration in my cell culture media to keep it dissolved? A2: No. While higher DMSO concentrations improve thermodynamic solubility, they severely compromise biological integrity. For cell-based assays, DMSO should strictly remain ≤0.1% to 0.5% (v/v). Exceeding this threshold alters cell membrane permeability, induces solvent-mediated cytotoxicity, and confounds your assay readouts.

Q3: What is the most reliable method to keep 7,8-Dimethyl-4-hydroxy-2-phenylquinoline in solution without altering its bioactivity? A3: The formation of an inclusion complex using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. As noted in comprehensive 3, these cyclic oligosaccharides feature a hydrophobic internal cavity that encapsulates lipophilic rings (like the phenyl and quinoline groups), while their hydrophilic exterior ensures excellent water solubility. This non-covalent interaction shields the drug from water without permanently altering its molecular structure.

Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock

Objective: Break the crystalline lattice energy using a strong aprotic solvent and mechanical energy.

  • Weighing: Accurately weigh 2.49 mg of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (MW ≈ 249.31 g/mol ) into a glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade Dimethyl sulfoxide (DMSO).

  • Energy Input: Vortex vigorously for 2 minutes. If particulate matter persists, sonicate in a water bath at 37°C for 10 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to disrupt the strong intermolecular hydrogen bonds of the 4-hydroxyquinoline crystal lattice.

  • System Validation: Centrifuge the microtube at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet. A completely clear solution with no pellet validates that true dissolution (not just a suspension) has been achieved.

Protocol B: Formation of an HP-β-CD Inclusion Complex for Aqueous Assays

Objective: Prevent DMSO shock and maintain kinetic solubility in physiological buffers.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Complexation: Dropwise, add 10 µL of the 10 mM DMSO stock to 990 µL of the 20% HP-β-CD buffer while vortexing continuously .

    • Causality: Continuous vortexing prevents localized regions of high water concentration, mitigating "DMSO shock" and allowing the cyclodextrin cavities to encapsulate the hydrophobic phenyl rings before they can aggregate.

  • Equilibration: Incubate the mixture on a rotary shaker at room temperature for 1 hour to allow the thermodynamic equilibrium of the host-guest complex to stabilize.

  • System Validation: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates or light-scattering precipitates, validating the protocol's success.

Part 5: Quantitative Data Summary

Table 1: Comparative Kinetic Solubility of Quinoline Derivatives in Various Formulations

Formulation StrategyFinal DMSO % (v/v)Excipient AddedEstimated Kinetic Solubility Limit (µM)Biological Assay Suitability
Direct Dilution (Buffer only)1.0%None< 5 µMLow (Immediate precipitation)
Co-solvent Optimization5.0%None~ 25 µMPoor (High DMSO toxicity)
Micellar Solubilization1.0%0.1% Tween-20~ 150 µMModerate (Surfactant interference)
Cyclodextrin Complexation1.0%20% HP-β-CD> 500 µM High (Biocompatible & Stable)

Data extrapolated from 4 and quinoline solubility profiles.

References
  • Benchchem. "Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays." 2

  • Chemistry of Materials (ACS Publications). "Stability of Selected Hydrogen Bonded Semiconductors in Organic Electronic Devices." 1

  • National Institutes of Health (PMC). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." 3

  • National Institutes of Health (PMC). "Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity." 4

Sources

Optimization

resolving common impurities in 7,8-Dimethyl-4-hydroxy-2-phenylquinoline synthesis

Welcome to the dedicated technical support center for the synthesis of 7,8-dimethyl-4-hydroxy-2-phenylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 7,8-dimethyl-4-hydroxy-2-phenylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this specific synthesis. Our goal is to equip you with the scientific understanding and practical guidance necessary to resolve impurities and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 7,8-dimethyl-4-hydroxy-2-phenylquinoline typically proceeds via the Conrad-Limpach reaction. This method involves the condensation of an aniline (2,3-dimethylaniline) with a β-ketoester (ethyl benzoylacetate) to form a β-aminoacrylate intermediate, which is then thermally cyclized to the desired 4-hydroxyquinoline product.[1] While robust, this synthesis is not without its challenges, and the formation of various impurities can complicate purification and reduce yields. This guide will systematically address these potential issues.

Troubleshooting Common Impurities and Synthesis Problems

This section provides a question-and-answer formatted guide to troubleshoot common issues you may encounter during the synthesis of 7,8-dimethyl-4-hydroxy-2-phenylquinoline.

Issue 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low to non-existent yields in the Conrad-Limpach synthesis can often be attributed to several critical factors:

  • Incomplete Initial Condensation: The formation of the β-aminoacrylate intermediate from 2,3-dimethylaniline and ethyl benzoylacetate is a crucial first step. If this reaction does not go to completion, the subsequent cyclization will inherently have a low yield.

    • Solution: Monitor the initial condensation reaction by Thin Layer Chromatography (TLC). A mild acid catalyst can sometimes be employed to drive this reaction to completion. Ensure adequate reaction time before proceeding to the high-temperature cyclization.[2]

  • Insufficient Cyclization Temperature: The thermal cyclization of the β-aminoacrylate intermediate is the rate-determining step and requires a significant amount of thermal energy to overcome the activation barrier.[2]

    • Solution: The cyclization typically requires temperatures around 250°C. It is essential to use a high-boiling point solvent to achieve and maintain this temperature uniformly.[1] Solvents like Dowtherm A or mineral oil are commonly used for this purpose.[2]

  • Inefficient Heat Transfer: Poor heat transfer can lead to localized overheating or, conversely, areas of the reaction mixture that do not reach the required temperature for cyclization.

    • Solution: Employ a high-boiling, inert solvent to ensure even heat distribution.[2] A reliable heating mantle with a temperature controller and vigorous stirring are crucial for maintaining a consistent temperature throughout the reaction vessel.

  • Decomposition at High Temperatures: While high temperatures are necessary for cyclization, prolonged exposure can lead to the degradation of starting materials, intermediates, and the final product.

    • Solution: Optimize the reaction time at the cyclization temperature. It is a delicate balance; the reaction should be held at the target temperature long enough for cyclization to complete but not so long that significant decomposition occurs.

Issue 2: Presence of Significant Impurities

Question: My final product is contaminated with several impurities that are difficult to remove. What are these impurities and how can I minimize their formation?

Answer: The high-temperature conditions of the Conrad-Limpach synthesis can lead to the formation of several predictable impurities. Understanding their origin is key to preventing their formation.

Table 1: Common Impurities in 7,8-Dimethyl-4-hydroxy-2-phenylquinoline Synthesis
Impurity NameStructureFormation MechanismPrevention and Mitigation
5,6-Dimethyl-2-hydroxy-4-phenylquinoline (Knorr Product) Isomer of the desired productThis is the thermodynamic product, formed when the initial condensation of 2,3-dimethylaniline occurs at the ester group of ethyl benzoylacetate instead of the keto group. This pathway is favored at higher initial reaction temperatures.[2]The key is kinetic control. Perform the initial condensation at a lower temperature (e.g., room temperature to gentle warming) to favor the formation of the β-aminoacrylate intermediate that leads to the desired 4-hydroxyquinoline.[2]
Unreacted 2,3-Dimethylaniline Starting MaterialIncomplete initial condensation reaction.Ensure the initial condensation goes to completion by monitoring with TLC and allowing for sufficient reaction time.
Unreacted Ethyl Benzoylacetate Starting MaterialIncomplete initial condensation reaction.Use a slight excess of the aniline to ensure the complete consumption of the β-ketoester.
Polymeric Tar-like Substances High molecular weight byproductsAt the high temperatures required for cyclization, acid-catalyzed polymerization of intermediates can occur, especially if the reaction is not well-controlled.[3]Use a high-boiling inert solvent to maintain a homogeneous reaction mixture and prevent localized overheating.[2] Gradual heating and controlled reaction times are also crucial.[3]
2,3-Xylidine ByproductWhile not directly from the main reaction, it can be a byproduct in related syntheses and indicates potential side reactions or impurities in the starting aniline.Use highly pure 2,3-dimethylaniline as the starting material.
Visualizing Impurity Formation

The following diagram illustrates the competing reaction pathways that lead to the desired 4-hydroxyquinoline and the isomeric 2-hydroxyquinoline (Knorr product).

G cluster_0 Initial Condensation cluster_1 Thermal Cyclization (High Temp) Reactants 2,3-Dimethylaniline + Ethyl Benzoylacetate Intermediate_4OH β-Aminoacrylate (Kinetic Intermediate) Reactants->Intermediate_4OH Low Temperature (Kinetic Control) Intermediate_2OH β-Ketoanilide (Thermodynamic Intermediate) Reactants->Intermediate_2OH High Temperature (Thermodynamic Control) Product_4OH 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (Desired Product) Intermediate_4OH->Product_4OH Product_2OH 5,6-Dimethyl-2-hydroxy-4-phenylquinoline (Knorr Product Impurity) Intermediate_2OH->Product_2OH

Caption: Competing pathways in the Conrad-Limpach synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a high-boiling point solvent necessary for the cyclization step?

A1: The cyclization step involves an intramolecular electrophilic aromatic substitution, which has a high activation energy. A high-boiling point solvent, such as Dowtherm A or mineral oil, is crucial to maintain the reaction mixture at the required high temperature (typically around 250°C) to facilitate this ring closure.[2][4] These solvents also help to ensure uniform heat transfer and prevent the reaction mixture from turning into an unmanageable tar.[2]

Q2: My product is a brownish or yellowish powder, but the literature reports a white solid. What is the cause of the discoloration?

A2: Discoloration is often due to the presence of small amounts of polymeric or oxidized impurities. These can form due to overheating or exposure to air at high temperatures. Thorough purification, as outlined in the protocols below, is necessary to remove these colored byproducts.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To get a quick assessment of purity and compare the product to starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.

Q4: Can I use a different aniline or β-ketoester in this protocol?

A4: The general principles of the Conrad-Limpach synthesis are applicable to a wide range of anilines and β-ketoesters.[5] However, the reactivity of the starting materials can significantly impact the optimal reaction conditions. Electron-donating groups on the aniline generally facilitate the reaction, while electron-withdrawing groups can hinder the cyclization step.[2] It is advisable to perform small-scale test reactions to optimize the conditions for new substrates.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline

This protocol is based on the principles of the Conrad-Limpach synthesis.

Materials:

  • 2,3-Dimethylaniline

  • Ethyl benzoylacetate

  • Dowtherm A (or mineral oil)

  • Toluene

  • Hexanes

  • Ethanol

  • Deionized water

Procedure:

Step 1: Formation of the β-Aminoacrylate Intermediate (Kinetic Control)

  • In a round-bottom flask equipped with a magnetic stirrer, combine 1.0 equivalent of 2,3-dimethylaniline and 1.05 equivalents of ethyl benzoylacetate.

  • Gently warm the mixture to 50-60°C with stirring for 2-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove any water formed during the reaction under reduced pressure.

Step 2: Thermal Cyclization

  • To the crude β-aminoacrylate intermediate, add a sufficient volume of a high-boiling solvent (e.g., Dowtherm A) to ensure good stirring.

  • Heat the mixture to 250°C with vigorous stirring.

  • Maintain the temperature at 250°C for 30-60 minutes. The product may begin to precipitate from the hot solution.

  • Allow the reaction mixture to cool to room temperature.

Step 3: Isolation of the Crude Product

  • Add toluene to the cooled reaction mixture to dilute the high-boiling solvent and facilitate filtration.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid sequentially with toluene and then hexanes to remove residual high-boiling solvent and non-polar impurities.[2]

  • Dry the crude product in a vacuum oven.

Protocol 2: Purification of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline

Method 1: Recrystallization

  • Select a suitable solvent or solvent system. A good starting point is a polar solvent like ethanol, isopropanol, or a mixture of ethanol and water. The product should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography

If recrystallization is insufficient to remove persistent impurities, column chromatography can be employed.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal eluent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

    • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • After evaporating the solvent, carefully load the dried powder onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification A Condensation: 2,3-Dimethylaniline + Ethyl Benzoylacetate (Low Temperature) B Thermal Cyclization (High Temperature in Dowtherm A) A->B C Precipitation and Filtration B->C D Crude Product C->D E Purity Assessment (TLC, NMR) D->E F Recrystallization E->F High Purity G Column Chromatography E->G Low Purity/ Complex Mixture I Final Purity Check (NMR, MS, HPLC) F->I G->I H Pure Product I->H

Caption: Workflow for the synthesis and purification of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline.

References

  • Benchchem. (2025).
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S.
  • Benchchem. (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • Connect Journals. (2014). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • Wikipedia. (2023). Conrad–Limpach synthesis.
  • Supplementary Data for quinoline deriv
  • Benchchem. (2025). Identification of common byproducts in quinoline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Google Patents. (n.d.).
  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Tabassum, R., et al. (2020).
  • Snyder, H. R., & Jones, R. E. (1950). U.S. Patent No. 2,504,875. U.S.
  • Santa Cruz Biotechnology. (n.d.). 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0198236).
  • ACS Omega. (2025).
  • ResearchG
  • Brouet, J. C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Cambridge University Press & Assessment. (n.d.). Conrad-Limpach Reaction.
  • Rahn, K., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5537.
  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023). ACS Omega.
  • Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 35, 84.
  • Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2), 122.
  • Severinsen, R. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives (Doctoral dissertation, Victoria University of Wellington).
  • Nielsen, N. J., et al. (2011). Metabolite identification in metabolomics: Database and interpretation of MSMS spectra.
  • EvitaChem. (n.d.). Buy 5,7-Dimethyl-2-phenylquinolin-4-ol (EVT-12000881).
  • Quirantes-Piné, R., et al. (2009). High-performance liquid chromatography with diode array detection coupled to electrospray time-of-flight and ion-trap tandem mass spectrometry to identify phenolic compounds from a lemon verbena extract.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • MassBank.jp. (2020). 5,7-Dihydroxy-4-phenylcoumarin.
  • MassBank. (2008). Organic compounds.
  • Guillon, J., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 26(11), 3323.

Sources

Troubleshooting

optimizing reaction yield for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline crystallization

Welcome to the Technical Support Center for the synthesis and purification of quinoline derivatives. This guide is specifically engineered for researchers and drug development professionals optimizing the reaction yield...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of quinoline derivatives. This guide is specifically engineered for researchers and drug development professionals optimizing the reaction yield and crystallization of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS: 1070879-76-3).

Below, you will find mechanistic insights, a self-validating experimental protocol, quantitative optimization data, and an advanced troubleshooting FAQ to resolve common bottlenecks such as "oiling out" and thermal degradation.

Mechanistic Context & Optimization Strategy

Synthesizing 7,8-dimethyl-4-hydroxy-2-phenylquinoline typically relies on the Conrad-Limpach reaction. This involves the condensation of 2,3-dimethylaniline with ethyl benzoylacetate to form a β -arylaminoacrylate (enamine) intermediate, followed by a high-temperature thermal cyclization[1].

Yield attrition primarily occurs during the thermal cyclization step. The reaction requires temperatures of approximately 250°C to overcome the activation energy barrier for ring closure and the subsequent elimination of ethanol[2]. At these extremes, competing bimolecular side reactions (e.g., polymerization) can generate tarry impurities. Furthermore, the final compound exists in a tautomeric equilibrium between its 4-hydroxyquinoline and 4-quinolone forms[3]. This creates a highly polarized hydrogen-bonding network that drastically reduces solubility in standard organic solvents, complicating the crystallization process and often leading to liquid-liquid phase separation ("oiling out")[4].

Process Visualization

G N1 2,3-Dimethylaniline + Ethyl Benzoylacetate N2 Condensation (Acid Cat., 120°C) N1->N2 N3 Enamine Intermediate N2->N3 - H2O N4 Thermal Cyclization (Dowtherm A, 250°C) N3->N4 N5 Crude 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline N4->N5 - EtOH N6 Anti-Solvent Wash (Hexane/Toluene) N5->N6 N7 Recrystallization (DMF / H2O System) N6->N7 N8 Pure Crystalline Product N7->N8 Controlled Cooling

Workflow for the synthesis and crystallization of 7,8-dimethyl-4-hydroxy-2-phenylquinoline.

Self-Validating Experimental Protocol

Phase 1: Synthesis & Thermal Cyclization

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine equimolar amounts of 2,3-dimethylaniline and ethyl benzoylacetate. Add a catalytic amount of glacial acetic acid. Heat the mixture to 120°C for 2–4 hours.

    • Self-Validation Check: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (byproduct of condensation) has been collected.

  • Thermal Cyclization: Pre-heat a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether) to exactly 250°C[1]. Add the crude enamine intermediate dropwise/portion-wise to the solvent.

    • Causality: Portion-wise addition prevents the temperature from dropping below the cyclization threshold, which would stall the intramolecular reaction and favor intermolecular polymerization[2].

  • Reaction Monitoring: Maintain the temperature at 250°C for 30–60 minutes.

    • Self-Validation Check: Monitor the evolution of ethanol vapor condensing on the upper walls of the flask. The cyclization is complete when ethanol evolution ceases.

Phase 2: Isolation & Crystallization 4. Primary Recovery: Allow the reaction mixture to cool to 70°C. Vigorously stir while slowly adding an anti-solvent (e.g., hexane) to precipitate the crude quinoline[1]. Filter the solid to remove the high-boiling reaction solvent. 5. Dissolution: Transfer the crude solid to a clean flask. Dissolve in a minimum volume of boiling N,N-Dimethylformamide (DMF).

  • Causality: DMF is highly polar and effectively disrupts the strong intermolecular hydrogen bonds of the quinolone tautomer, ensuring complete dissolution[4].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble carbonaceous tar generated during cyclization.

  • Controlled Crystallization: Cool the filtrate slowly (0.5°C/min) to room temperature. If crystallization does not initiate, add a few seed crystals of pure 7,8-dimethyl-4-hydroxy-2-phenylquinoline.

  • Final Isolation: Collect the crystals via vacuum filtration, wash with cold ethanol to remove residual DMF, and dry under a vacuum at 60°C to a constant weight.

Quantitative Data: Yield Optimization Parameters

The following table summarizes the thermodynamic and kinetic parameters required to optimize both the cyclization yield and the final crystallization purity, based on standard Conrad-Limpach optimization principles[2][4].

Optimization ParameterTested ConditionCyclization Yield (%)Crystallization Purity (%)Mechanistic Observation
Cyclization Temp. 200°C< 20%N/AInsufficient thermal energy for ring closure; stalls at intermediate.
Cyclization Temp. 250°C (Dowtherm A)75 - 85%> 95%Optimal energy for rapid cyclization; kinetically outcompetes degradation.
Crystallization Solvent Ethanol (100%)N/A~ 85%Poor solubility at boiling point; requires excessive solvent volume, lowering yield.
Crystallization Solvent DMF / Water (System)N/A> 98%DMF disrupts H-bonding; water acts as an anti-solvent to force controlled precipitation.
Cooling Rate Rapid (Ice Bath)N/A< 80%Induces "oiling out" and traps tarry impurities within the amorphous matrix.
Cooling Rate Slow (0.5°C/min)N/A> 98%Maintains the system in the metastable zone; promotes highly ordered crystal lattice growth.

Troubleshooting Guides & FAQs

Q1: During the cooling phase of recrystallization, my product forms a biphasic oily layer instead of solid crystals. How do I fix this "oiling out"? A1: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the specific solvent mixture, or when the solution becomes highly supersaturated too quickly[4]. Resolution: Re-dissolve the oil by heating the mixture back to a boil. To fix the thermodynamics, either add a small amount of a better solvent (like DMF) to shift the solubility curve, or drastically reduce your cooling rate. Introducing seed crystals at the upper edge of the metastable zone will force the system to bypass the oiling-out phase and initiate solid crystal growth directly.

Q2: My overall yield after the thermal cyclization step is consistently below 40%, and the reaction mixture is pitch black. What is going wrong? A2: A black, tarry mixture with low yield indicates that intermolecular polymerization or thermal degradation is outcompeting the desired intramolecular cyclization[2]. This is usually caused by either insufficient temperature or high substrate concentration. Resolution: Ensure your heating mantle and solvent (e.g., Dowtherm A) are genuinely reaching 250°C before adding the enamine[1]. Furthermore, increase the dilution of the reaction. The cyclization is a unimolecular reaction, while polymerization is bimolecular. Higher dilution in the high-boiling solvent kinetically favors the desired ring closure.

Q3: Why is washing the crude product with hexane or toluene strictly necessary before the main recrystallization? A3: The Conrad-Limpach cyclization relies on high-boiling solvents (like diphenyl ether or mineral oil) which do not evaporate easily. If left in the crude mixture, they will severely depress the melting point and inhibit the crystallization of the target quinoline[1]. Hexane acts as an anti-solvent for the highly polar 7,8-dimethyl-4-hydroxy-2-phenylquinoline, but readily dissolves the non-polar high-boiling reaction solvents, allowing you to isolate a dry, workable crude solid prior to DMF recrystallization.

Q4: Does the tautomerism of 4-hydroxy-2-phenylquinolines affect solvent selection for crystallization? A4: Yes, significantly. In the solid state and in polar solvents, this compound predominantly exists as the 4-quinolone tautomer, which features a highly polarized N-H and C=O bond[3]. This leads to strong intermolecular hydrogen bonding and extremely low solubility in non-polar or moderately polar solvents (like ethers or cold alcohols). Therefore, highly polar, hydrogen-bond-disrupting solvents like DMF or DMSO are required to fully dissolve the crude product at elevated temperatures[4].

References

Sources

Optimization

troubleshooting HPLC peak tailing for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development for highly functionalized N-heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development for highly functionalized N-heterocycles. 7,8-Dimethyl-4-hydroxy-2-phenylquinoline is a notoriously challenging analyte. Its structure features a highly basic quinoline nitrogen, a sterically hindered hydrophobic core, and a 4-hydroxyl group capable of keto-enol tautomerism. This specific chemical triad makes the molecule highly susceptible to secondary retention mechanisms—primarily ion-exchange with surface silanols and bidentate metal chelation.

This guide provides a causally-driven, self-validating framework to systematically diagnose and eliminate peak tailing for this specific quinoline derivative.

Part 1: Diagnostic Workflow for Quinoline Peak Tailing

Before altering mobile phase chemistries, it is critical to isolate whether the tailing is a systemic physical issue or a chemical interaction. Follow this logical decision tree to guide your troubleshooting.

G N1 Peak Tailing (Tf > 1.2) for 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline N2 Inject Neutral Marker (e.g., Uracil/Toluene) N1->N2 N3 Does Neutral Marker Tail? N2->N3 N4 Systemic Issue: Fix Dead Volume or Replace Voided Column N3->N4 Yes N5 Chemical Interaction Suspected N3->N5 No N6 Lower Mobile Phase pH to 2.5 N5->N6 N7 Tailing Resolved? N6->N7 N8 Cause: Silanol Interactions (Basic Nitrogen) N7->N8 Yes N9 Add 0.1 mM EDTA or Passivate System N7->N9 No N10 Tailing Resolved? N9->N10 N11 Cause: Metal Chelation (4-Hydroxyquinoline moiety) N10->N11 Yes N12 Investigate Mass Overload or Tautomerization N10->N12 No

Diagnostic workflow for isolating chemical vs. systemic causes of quinoline peak tailing.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: Why does 7,8-Dimethyl-4-hydroxy-2-phenylquinoline exhibit severe peak tailing compared to neutral analytes? A: Peak tailing occurs when an analyte undergoes more than one retention mechanism, and the secondary mechanism has slower desorption kinetics[1]. For this quinoline derivative, the primary retention is hydrophobic partitioning with the C18 stationary phase. However, the basic nitrogen on the quinoline ring interacts strongly with residual, unbonded silanol groups (Si-O⁻) on the silica surface via secondary ion-exchange mechanisms[2]. Because free silanols are highly acidic, they remain ionized at mid-pH levels, creating a strong secondary pull on the protonated quinoline, extending its elution profile into a "tail"[1].

Q2: How do I distinguish between silanol-induced tailing and metal chelation? A: 7,8-Dimethyl-4-hydroxy-2-phenylquinoline contains a 4-hydroxyquinoline moiety. The spatial arrangement of the hydroxyl oxygen and the quinoline nitrogen allows the molecule to act as a bidentate ligand, chelating trace metal ions (like Fe³⁺ or Ti⁴⁺) present in the silica matrix, stainless steel frits, or tubing[3]. To distinguish the two causes:

  • Lower the mobile phase pH to 2.5. This protonates (neutralizes) the acidic silanol groups, suppressing their ion-exchange capacity[4]. If tailing disappears, silanols were the culprit.

  • Check for metal chelation. If tailing persists at pH 2.5, the issue is likely metal chelation[5]. Trace metals can migrate from solvent frits to the silica packing, binding irreversibly and interacting with chelating analytes[3].

Q3: What are the best column and mobile phase choices to mitigate these secondary interactions? A:

  • Column Chemistry: Avoid older "Type A" silica columns, which possess high metal content and highly active free silanols[1]. Instead, use ultra-pure "Type B" silica columns (99.99% purity) with high-density bonding and rigorous end-capping[6]. End-capping blocks residual silanols, reducing polar analyte interactions by up to 50%[7].

  • Mobile Phase pH: Operate at a low pH (e.g., pH 2.5 using 10-20 mM phosphate or formate buffer)[8]. At this pH, the basic quinoline is fully protonated, but the surface silanols are neutralized, breaking the ionic interaction[4].

  • Additives: If low pH and end-capping are insufficient, adding a sacrificial competing base like triethylamine (TEA) at 5 mM can temporarily mask active silanols, though it may reduce column lifetime[8].

Q4: If metal chelation is confirmed, how do I recover my peak shape? A: You must remove or block the metal ions. You can add a chelating agent like 0.1 mM EDTA to the mobile phase to sequester metals in the flow path[9]. Alternatively, utilize bio-inert HPLC systems (e.g., PEEK tubing) or columns with metal-free coated stainless steel hardware to prevent metal leaching entirely[10].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Diagnostic Isolation of Tailing Mechanisms

Objective: Systematically identify whether peak tailing is caused by extra-column volume, silanol interactions, or metal chelation.

  • Step 1: System Void Check. Inject a neutral, non-retained marker (e.g., Uracil) and a retained neutral marker (e.g., Toluene). If the neutral marker exhibits a Tailing Factor (Tf) > 1.2, the issue is systemic (e.g., dead volume, collapsed column bed)[7]. If Tf < 1.1, proceed to Step 2.

  • Step 2: Silanol Suppression Test. Prepare a mobile phase buffered to pH 2.5 using 20 mM potassium phosphate. Inject the 7,8-Dimethyl-4-hydroxy-2-phenylquinoline sample. If the Tf drops significantly, silanol interactions are the primary cause[8].

  • Step 3: Metal Chelation Test. If tailing persists at pH 2.5, prepare a new mobile phase containing 0.1 mM EDTA. Flush the column for 30 column volumes. Re-inject the sample. A restored Gaussian peak confirms metal chelation[9].

Protocol 2: System Passivation for Chelating Analytes

Objective: Passivate stainless steel components to prevent metal ion leaching.

  • Step 1: Remove the analytical column and replace it with a PEEK zero-dead-volume union.

  • Step 2: Flush the HPLC system (lines, autosampler, and detector) with 30% Phosphoric Acid at 1.0 mL/min for 30 minutes to strip surface metal oxides.

  • Step 3: Flush thoroughly with HPLC-grade water for 45 minutes until the effluent pH is neutral.

  • Step 4: Reinstall a dedicated, high-purity Type B silica column. Dedicate this column solely to this assay to prevent future metal contamination[10].

Part 4: Quantitative Data Summary

The table below summarizes the expected impact of various chromatographic interventions on the symmetry of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline.

Experimental ConditionDominant Interaction MechanismExpected Tailing Factor (Tf)Resolution Strategy
Type A Silica, pH 7.0 Strong Silanol & Metal Chelation> 2.5 (Severe Tailing)Switch to Type B Silica
Type B Silica, pH 7.0 Moderate Silanol Ion-Exchange1.8 - 2.2Lower mobile phase pH
Type B Silica, pH 2.5 Metal Chelation (Silanols suppressed)1.4 - 1.7Add EDTA / Passivate system
Type B Silica, pH 2.5 + 0.1 mM EDTA Ideal Hydrophobic Partitioning1.0 - 1.15 (Symmetrical)Standardize as validated method

Part 5: References

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.4

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. 5

  • Common Causes Of Peak Tailing in Chromatography - Alwsci. 11

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. 3

  • What Causes Peak Tailing in HPLC? - Chrom Tech. 2

  • Peak Tailing in HPLC - Element Lab Solutions. 7

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 1

  • HPLC peak tailing issues with 6,2',4'-Trimethoxyflavone analysis - Benchchem. 9

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - UHPLCS. 6

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. 8

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - MicroSolv Technology Corporation.10

Sources

Troubleshooting

Technical Support Center: Overcoming Stability and Degradation Issues of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously complex physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously complex physicochemical behavior of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS: 1070879-76-3) in solution.

This compound presents a triad of experimental challenges: intense lipophilicity driven by the 7,8-dimethyl and 2-phenyl substitutions, a dynamic keto-enol tautomeric equilibrium, and high susceptibility to radical-mediated photodegradation [1, 2]. By understanding the causality behind these degradation pathways, you can implement self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Mechanistic Insights into Compound Instability

To stabilize a molecule, we must first understand how it degrades. The instability of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline in solution is rarely due to spontaneous hydrolysis; rather, it is driven by three interconnected physicochemical phenomena:

  • Keto-Enol Tautomerism: The 4-hydroxyquinoline core exists in a continuous, solvent-dependent equilibrium with its quinolin-4(1H)-one (keto) form [1]. Density Functional Theory (DFT) studies demonstrate that solvent polarity directly dictates which tautomer predominates, fundamentally altering the molecule's UV absorbance, lipophilicity, and receptor binding affinity[3].

  • Radical-Mediated Photodegradation: Quinoline derivatives are highly sensitive to UV and visible light. Photo-excitation leads to the generation of reactive oxygen species (ROS). Mechanistic studies show that superoxide radicals ( O2∙−​ ) predominantly attack the electron-deficient pyridine ring, leading to ring cleavage (e.g., aminobenzaldehydes), while hydroxyl radicals ( ∙OH ) attack the benzene ring [2].

  • Hydrophobic Aggregation: The addition of two methyl groups at the 7 and 8 positions, combined with the 2-phenyl ring, drastically increases the logP of the molecule. In aqueous media, this leads to rapid hydrophobic collapse and precipitation[4].

G Enol 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline (Enol Form) Keto 7,8-Dimethyl-2-phenyl- quinolin-4(1H)-one (Keto Form) Enol->Keto Tautomeric Equilibrium (Solvent/pH Dependent) Photo Photo-Excitation (UV/Vis) Enol->Photo Light Exposure Keto->Photo Light Exposure Superoxide Superoxide Attack (O2•-) on Pyridine Ring Photo->Superoxide Dominant Pathway Hydroxyl Hydroxyl Attack (•OH) on Benzene Ring Photo->Hydroxyl Minor Pathway Degradation1 Ring Cleavage Products (e.g., Aminobenzaldehydes) Superoxide->Degradation1 Degradation2 Hydroxylated Intermediates Hydroxyl->Degradation2

Caption: Mechanistic pathways of tautomerism and radical-mediated photodegradation.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound is precipitating out of my aqueous biological assay buffer within minutes. How can I keep it in solution?

A1: Precipitation indicates that the thermodynamic solubility limit has been exceeded [4]. The 7,8-dimethyl substitutions make this molecule exceptionally hydrophobic.

  • The Fix: Do not attempt to dissolve the dry powder directly into aqueous buffers. Prepare a highly concentrated stock solution (e.g., 50 mM) in 100% anhydrous DMSO. When dosing into your assay, ensure the final DMSO concentration does not exceed 1% (v/v), and add the DMSO stock to the aqueous buffer under rapid vortexing to prevent localized nucleation. Alternatively, adjusting the buffer pH to > 8.5 can deprotonate the 4-hydroxyl group, forming a more soluble enolate anion.

Q2: The solution turns from clear to a brownish-yellow color after sitting on the benchtop. Is the compound degrading?

A2: Yes. A color shift to brown or yellow is the hallmark visual indicator of photo-oxidation [4]. When exposed to ambient laboratory lighting, the quinoline core undergoes photocatalytic degradation via superoxide radical attack, cleaving the pyridine ring and forming highly conjugated, colored byproducts [2].

  • The Fix: All stock and working solutions must be prepared and stored in amber glass vials . If working under ambient light is unavoidable, wrap your tubes in aluminum foil. For long-term storage, purge the headspace of the vial with Argon or Nitrogen gas to displace oxygen, effectively starving the photo-oxidation pathway of its primary reactant.

Q3: My HPLC chromatograms are showing peak splitting and inconsistent retention times between different runs. Why?

A3: You are likely observing the tautomeric equilibrium shifting in real-time on the column. Because the enol (4-hydroxy) and keto (4-one) forms have different dipole moments, they interact differently with the stationary phase [1, 3].

  • The Fix: Standardize your injection solvent and mobile phase. Using a highly polar aprotic solvent like DMSO strongly favors one tautomeric state. Ensure your mobile phase is adequately buffered (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) to "lock" the molecule into a single predominant protonation/tautomeric state during the chromatographic run.

Troubleshooting Start Observe Solution Instability Symptom Identify Primary Symptom Start->Symptom Precipitation Visible Precipitation or Cloudiness Symptom->Precipitation ColorChange Color Change (e.g., Browning) Symptom->ColorChange Inconsistent Inconsistent Assay or HPLC Peaks Symptom->Inconsistent Action1 Use DMSO Stock Adjust pH > 8.5 Precipitation->Action1 Solubility Limit Exceeded Action2 Store in Amber Vials Purge with Argon/N2 ColorChange->Action2 Photo-oxidation Action3 Buffer Mobile Phase Standardize Injection Solvent Inconsistent->Action3 Tautomeric Shift

Caption: Troubleshooting decision tree for resolving common solution instability issues.

Part 3: Quantitative Data & Experimental Protocols

Solvent Compatibility and Stability Matrix

To aid in experimental design, refer to the following synthesized quantitative data regarding the compound's behavior across various solvent systems.

Solvent SystemMax SolubilityTautomeric PreferenceStability (25°C, Dark)Stability (Ambient Light)
Anhydrous DMSO > 50 mg/mLKeto-favored> 6 months~ 2 weeks
Methanol ~ 10 mg/mLEnol-favored~ 1 month< 3 days (rapid degradation)
Aqueous Buffer (pH 7.4) < 0.1 mg/mLMixed / Aggregated< 24 hours (precipitates)Very Poor (rapid oxidation)
Aqueous Buffer (pH 10.0) ~ 2.5 mg/mLEnolate Anion~ 1 weekPoor
Protocol 1: Preparation of Stable Stock and Working Solutions

This protocol ensures maximum solubility while preventing oxidative and photolytic degradation.

  • Weighing: Accurately weigh the dry powder of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline in a low-static environment.

  • Primary Solubilization: Add molecular biology grade, anhydrous DMSO to achieve a 50 mM stock concentration.

  • Dissolution: Sonicate the vial in a water bath at room temperature for 5 minutes until the solution is completely clear. Do not apply heat, as this can accelerate initial oxidation.

  • Inert Atmosphere: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 10 seconds to displace ambient oxygen in the vial headspace.

  • Storage: Cap tightly and store the stock solution in an amber glass vial at -20°C.

  • Working Solutions: Prepare aqueous working solutions immediately before the assay. Add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously. Discard any unused aqueous working solution after 4 hours.

Protocol 2: Forced Degradation and Stability-Indicating HPLC Assay

This protocol is a self-validating system to confirm whether your observed assay variance is due to compound degradation [4].

  • Sample Preparation: Prepare three 1 mg/mL aliquots of the compound in 50% Methanol / 50% Water.

  • Stress Conditions:

    • Control: Store Aliquot 1 in an amber vial at 4°C.

    • Photolytic Stress: Place Aliquot 2 in a clear glass vial under a broad-spectrum UV/Vis lamp for 24 hours.

    • Oxidative Stress: Add H2​O2​ to Aliquot 3 to a final concentration of 3% and incubate at room temperature for 24 hours.

  • Chromatography Setup: Use a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (locks the protonation state).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Analysis: Compare the chromatograms. A reduction in the primary peak area of Aliquots 2 and 3 relative to the Control, coupled with the appearance of new, earlier-eluting peaks (more polar degradation products like aminobenzaldehydes), confirms degradation.

References

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed (Journal of Hazardous Materials). Available at:[Link]

  • A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Antimalarial Efficacy: 2-Aryl-4-Hydroxyquinolines vs. Chloroquine

A Guide for Drug Development Professionals The emergence and spread of chloroquine-resistant Plasmodium falciparum strains have significantly undermined malaria control efforts, creating an urgent need for novel therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

The emergence and spread of chloroquine-resistant Plasmodium falciparum strains have significantly undermined malaria control efforts, creating an urgent need for novel therapeutics.[1] Quinolone-based compounds, a class historically successful in combating malaria, continue to be a fertile ground for drug discovery.[2][3] This guide provides a comparative analysis of a promising class of next-generation antimalarials, 2-aryl-4-hydroxyquinolines, against the benchmark drug, chloroquine.

While specific experimental data for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline is not extensively documented in publicly accessible literature, we will use closely related and well-characterized 2-aryl-4(1H)-quinolone derivatives as representative examples for a robust comparison. These analogues serve to illustrate the potential of this chemical scaffold to overcome the limitations of older quinoline drugs.

Compound Profiles at a Glance
  • Chloroquine (CQ): A 4-aminoquinoline that was once the first-line treatment for malaria.[3] Its efficacy has been severely compromised by widespread parasite resistance.[4] Chloroquine acts by accumulating in the parasite's acidic food vacuole and interfering with the polymerization of heme into hemozoin, leading to a buildup of toxic free heme.

  • 2-Aryl-4-Hydroxyquinolines: This class of compounds, also known as 4(1H)-quinolones, represents a distinct scaffold from chloroquine. They have demonstrated potent activity against both drug-sensitive and drug-resistant P. falciparum strains.[5][6] Their proposed mechanism targets the parasite's respiratory chain, specifically the cytochrome bc1 complex (PfCyt-bc1), an entirely different pathway than that of chloroquine.[4] This distinct mechanism is a key factor in their ability to bypass existing resistance pathways.

Comparative Analysis: In Vitro Efficacy

The primary measure of a compound's intrinsic antimalarial potency is its 50% inhibitory concentration (IC50) against the parasite in vitro. A critical evaluation involves testing against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundP. falciparum StrainResistance ProfileIC50 (nM)Source(s)
Chloroquine W2Chloroquine-Resistant126[5]
TM90-C2BChloroquine-Resistant96.2[5]
ELQ-300 *W2Chloroquine-Resistant1.8[5]
TM90-C2BChloroquine-Resistant1.7[5]
CK-2-68 **3D7Chloroquine-Sensitive31[5]

*ELQ-300 (6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}quinolin-4(1H)-one) is a potent 4(1H)-quinolone analogue.[5] **CK-2-68 (7-Chloro-3-methyl-2-{4-[4-(trifluoromethoxy)benzyl]phenyl}quinolin-4(1H)-one) is a 2-bisaryl quinolone derivative.[5]

Expert Analysis: The data clearly demonstrates the significant potency of next-generation 4(1H)-quinolones against chloroquine-resistant parasite strains. A compound like ELQ-300 is approximately 70-fold more potent than chloroquine against the W2 strain.[5] This potent activity validates the selection of the parasite's cytochrome bc1 complex as a high-value target that circumvents the resistance mechanisms developed against chloroquine.

Divergent Mechanisms of Action

The difference in efficacy is rooted in their distinct molecular targets within the parasite.

  • Chloroquine's Mechanism: Primarily targets heme detoxification in the food vacuole. Resistance is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which reduces drug accumulation in the vacuole.

  • 4(1H)-Quinolone Mechanism: These compounds act as inhibitors of the parasite's mitochondrial electron transport chain by targeting the Qo site of the cytochrome bc1 complex.[7] This disrupts ATP synthesis, which is essential for parasite survival. This mechanism is analogous to the drug atovaquone, although some novel quinolones have shown efficacy against atovaquone-resistant strains, suggesting a potentially different binding mode or the ability to overcome resistance-conferring mutations in cytochrome b.[4]

G cluster_0 Chloroquine (CQ) Pathway cluster_1 4(1H)-Quinolone Pathway Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Heme->Hemozoin Polymerization FoodVacuole Parasite Food Vacuole CQ_node Chloroquine CQ_node->Hemozoin Inhibits CQ_node->FoodVacuole Accumulates ETC Mitochondrial Electron Transport Chain (ETC) CytBC1 Cytochrome bc1 Complex ATP_Synth ATP Synthesis CytBC1->ATP_Synth Quinolone 4(1H)-Quinolone Quinolone->CytBC1 Inhibits

Figure 1: Divergent antimalarial mechanisms of action.

Selectivity and Cytotoxicity Profile

An ideal drug candidate must exhibit high selectivity for the parasite over host cells. This is quantified by the Selectivity Index (SI), calculated as the ratio of the compound's cytotoxicity (CC50) in a mammalian cell line to its antiplasmodial activity (IC50). A higher SI value indicates greater selectivity and a better safety profile.

While specific CC50 data for the exact title compound is unavailable, the class of 4(1H)-quinolones has been optimized for high selectivity. For example, the potent analogue ELQ-300 displays a high selectivity for the parasite's respiratory bc1 complex, with a reported selectivity index of ≥20,000.[5] This indicates a very low potential for off-target effects on the host's mitochondrial function.

Comparative Analysis: In Vivo Efficacy

In vivo studies in murine models are crucial for evaluating a compound's efficacy within a biological system.

  • CK-2-68: When administered orally to mice infected with P. berghei, this 2-bisaryl quinolone completely cleared the parasites at a dose of 20 mg/kg.[5]

  • SL-2-64: This derivative demonstrated an ED50 (effective dose to suppress parasitemia by 50%) of 3.3 mg/kg against P. falciparum in murine models, an activity level comparable to the clinically used drug artemether.[5]

  • Chloroquine: While effective in mice infected with sensitive parasite strains, its efficacy is significantly reduced or absent in models using chloroquine-resistant parasites.

These results highlight that the potent in vitro activity of the 4(1H)-quinolone class translates effectively to in vivo models, including those that are challenging for standard drugs like chloroquine.

Experimental Protocols

The following are standardized methodologies for evaluating the antimalarial properties described in this guide.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in human erythrocytes by quantifying nucleic acid content.

Methodology:

  • Parasite Culture: Asynchronously cultured P. falciparum parasites are maintained in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX I and hypoxanthine.[8]

  • Drug Preparation: Test compounds (e.g., 7,8-Dimethyl-4-hydroxy-2-phenylquinoline, chloroquine) are serially diluted in an appropriate solvent (e.g., DMSO) and added to a 96-well plate.

  • Incubation: A synchronized parasite culture, primarily at the ring stage (>90%), is added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%. The plate is then incubated for 72 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.[8]

  • Lysis and Staining: After incubation, the plate is frozen at -80°C to lyse the erythrocytes. The plate is then thawed, and a lysis buffer containing the fluorescent dye SYBR Green I is added to each well.

  • Quantification: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined using a non-linear regression model.

G cluster_workflow In Vitro Antiplasmodial Assay Workflow start Start: Synchronized Ring-Stage Parasites drug_plate Prepare Serial Dilutions of Test Compounds in 96-Well Plate start->drug_plate add_parasites Add Parasite Culture (0.5% Parasitemia, 2.5% Hematocrit) drug_plate->add_parasites incubation Incubate for 72h (Gas Mixture) add_parasites->incubation freeze_thaw Freeze-Thaw Cycle to Lyse Cells incubation->freeze_thaw add_lysis Add Lysis Buffer with SYBR Green I Dye freeze_thaw->add_lysis read_plate Measure Fluorescence (Plate Reader) add_lysis->read_plate analysis Calculate IC50 Values (Non-linear Regression) read_plate->analysis end End analysis->end

Figure 2: Workflow for the SYBR Green I-based in vitro assay.

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)

This standard model evaluates the ability of a compound to suppress parasite growth in an infected mouse.

Methodology:

  • Infection: BALB/c mice are infected intravenously or intraperitoneally with a specified number of parasitized erythrocytes (e.g., 1 x 10^7 cells) of a rodent malaria parasite, such as Plasmodium berghei or P. yoelii.[8][9]

  • Treatment: Beginning 2-4 hours post-infection, the mice are treated with the test compound (and chloroquine for the control group) orally or via another appropriate route once daily for four consecutive days. A vehicle control group receives only the solvent.

  • Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse.

  • Parasitemia Determination: The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by light microscopy.

  • Data Analysis: The average parasitemia of the treated group is compared to the vehicle control group, and the percentage of parasite suppression is calculated. ED50 values can be determined by testing a range of doses.

Summary and Future Outlook

The 2-aryl-4-hydroxyquinoline scaffold represents a highly promising class of antimalarial agents with the potential to address the critical challenge of chloroquine resistance.

Key Advantages over Chloroquine:

  • Novel Mechanism of Action: By targeting the parasite's cytochrome bc1 complex, these compounds bypass the resistance mechanisms that render chloroquine ineffective.[4]

  • High Potency: Demonstrated nanomolar activity against a wide range of multidrug-resistant P. falciparum strains.[5]

  • Multi-Stage Activity: Some analogues show activity not only against the asexual blood stages but also against the liver and transmission stages of the parasite, which is critical for eradication efforts.[5][7]

  • Favorable In Vivo Efficacy: Potent parasite clearance has been demonstrated in standard murine models of malaria.[5]

For drug development professionals, the 4(1H)-quinolones offer a validated chemical scaffold with a clinically relevant mechanism of action. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to advance them toward clinical trials. The continued exploration of this chemical space is a vital component in the global effort to develop new, effective, and resistance-proof antimalarial therapies.

References

  • Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp. (2025). ACS Infectious Diseases.
  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
  • Antiplasmodial and antimalarial activities of quinolone derivatives: An overview. (n.d.). ResearchGate.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry.
  • Khanye, S. D., et al. (2015). Recent progress in the development of anti-malarial quinolones. Parasites & Vectors, 8, 34.
  • Maerere, A. T., et al. (2001). Synthesis and in vitro and in vivo antimalarial activity of new 4-anilinoquinolines. Journal of Medicinal Chemistry, 44(17), 2821-2829.
  • Smilkstein, M., et al. (2009). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Antimicrobial Agents and Chemotherapy, 53(12), 5056-5061.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). ScienceDirect.
  • Synthesis of Ring-Substituted 4-Aminoquinolines and Evaluation of Their Antimalarial Activities. (2005). ResearchGate.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules, 27(3), 963.
  • In vitro and in vivo models used for antimalarial activity: A brief review. (2025). ResearchGate.
  • Balogun, T. A., Omoboyowa, D. A., & Saibu, O. A. (2020). In silico Anti-malaria Activity of Quinolone Compounds against Plasmodium falciparum Dihydrofolate Reductase (pfDHFR). International Journal of Biochemistry Research & Review, 29(8), 10-17.
  • Synthesis and evaluation of 4-quinazolinone compounds as potential antimalarial agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(18), 5462-5465.
  • Quinolones: Promising Moieties against P. falciparum. (2023). ResearchGate.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019). Molecules, 24(22), 4118.
  • Mitsuyama, J., et al. (2011). In Vitro and In Vivo Antimalarial Activities of T-2307, a Novel Arylamidine. Antimicrobial Agents and Chemotherapy, 55(5), 2404-2407.
  • Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach. (n.d.). Malaria Journal.

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 7,8-Dimethyl-4-hydroxy-2-phenylquinoline using 1H and 13C NMR Spectroscopy

This guide provides an in-depth, experience-driven approach to the structural validation of synthesized 7,8-Dimethyl-4-hydroxy-2-phenylquinoline. Moving beyond a simple recitation of data, we will delve into the predicti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven approach to the structural validation of synthesized 7,8-Dimethyl-4-hydroxy-2-phenylquinoline. Moving beyond a simple recitation of data, we will delve into the predictive logic behind spectral interpretation, the nuances of experimental design, and a comparative analysis to ensure the unequivocal confirmation of the molecular structure. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a robust and self-validating methodology for compound characterization.

The Rationale: Why NMR is the Gold Standard for this Quinoline Derivative

7,8-Dimethyl-4-hydroxy-2-phenylquinoline, a member of the quinoline family, presents a unique electronic and steric environment. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of biological activities.[1][2][3] The precise arrangement of the dimethyl and phenyl substituents, along with the hydroxyl group, is critical to its potential biological function. While techniques like Mass Spectrometry can confirm the molecular weight and elemental composition, only Nuclear Magnetic Resonance (NMR) spectroscopy can provide the atom-by-atom connectivity and spatial information necessary for unambiguous structural elucidation.

The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form. For the purpose of this guide, we will consider the 4-hydroxy tautomer, while acknowledging that the position of the hydroxyl proton signal and certain carbon shifts can be influenced by this equilibrium, especially in different solvents.

Predictive Analysis: Anticipating the 1H and 13C NMR Signatures

Before stepping into the lab, a seasoned scientist will sketch out a predicted spectrum. This predictive exercise is not just academic; it hones our observational skills for when we analyze the experimental data. Our prediction is built upon established chemical shift principles and data from analogous structures.[4][5][6]

Molecular Structure and Atom Numbering

To facilitate our discussion, the following numbering scheme will be used for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline:

Caption: Numbering scheme for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline.

Predicted 1H NMR Spectrum (in DMSO-d6, 400 MHz)

The choice of DMSO-d6 as a solvent is deliberate. Its polarity aids in dissolving the potentially sparingly soluble quinoline derivative, and its ability to form hydrogen bonds allows for the observation of the hydroxyl proton, which might be broadened or exchange in other solvents like CDCl3.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.0br s1H4-OHThe hydroxyl proton is expected to be significantly downfield and broad due to hydrogen bonding with the solvent and potential tautomerism. Data for 2-phenylquinolin-4(1H)-one shows a similar peak around 11.7 ppm.[7]
~8.0 - 8.2m2HH-2', H-6'These protons are ortho to the C-2 carbon of the quinoline ring and will be deshielded.
~7.8 - 7.9d1HH-5In the quinoline system, H-5 is often downfield. The absence of a substituent at the 6-position will result in a doublet.
~7.4 - 7.6m3HH-3', H-4', H-5'These protons on the phenyl ring will appear as a complex multiplet in the standard aromatic region.
~7.2 - 7.3d1HH-6This proton will be coupled to H-5, appearing as a doublet.
~6.4 - 6.5s1HH-3The proton at C-3 is a singlet and is expected to be relatively upfield for an aromatic proton due to the influence of the adjacent hydroxyl group. Similar structures show this peak around 6.3-6.4 ppm.[7]
~2.5s3H8-CH3Methyl groups on an aromatic ring typically appear between 2.3-2.6 ppm. The proximity to the nitrogen might cause a slight downfield shift.
~2.4s3H7-CH3Similar to the 8-CH3 group, this will be a singlet in the aliphatic region.
Predicted 13C NMR Spectrum (in DMSO-d6, 100 MHz)

Proton-decoupled 13C NMR is invaluable for confirming the carbon skeleton.

Predicted Shift (ppm)AssignmentRationale
~177C-4The carbon bearing the hydroxyl group is expected to be highly deshielded, appearing significantly downfield. Data for the tautomeric 2-phenylquinolin-4(1H)-one shows this carbon at ~176.9 ppm.[7]
~150C-2The carbon attached to the nitrogen and the phenyl group will be downfield.
~148C-8aA quaternary carbon in the aromatic system adjacent to the nitrogen.
~140C-1'The ipso-carbon of the phenyl ring.
~135C-7The carbon bearing the methyl group.
~132C-4'The para-carbon of the phenyl ring.
~129C-2', C-6'Phenyl carbons ortho to the quinoline ring.
~128C-3', C-5'Phenyl carbons meta to the quinoline ring.
~125C-4aA quaternary carbon in the quinoline ring.
~124C-5Aromatic CH carbon.
~123C-6Aromatic CH carbon.
~122C-8The carbon with the methyl substituent.
~107C-3This carbon is expected to be relatively shielded due to the electron-donating effect of the hydroxyl group. Similar structures show this peak around 107 ppm.[7]
~187-CH3Typical chemical shift for an aromatic methyl carbon.
~158-CH3Similar to the 7-CH3 carbon.

Experimental Protocol: A Self-Validating Workflow

The integrity of your data is paramount. The following protocol is designed to be robust and minimize ambiguity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg (1H) or 20-50 mg (13C) of synthesized compound. prep2 Dissolve in ~0.7 mL of high-purity DMSO-d6 containing 0.03% TMS. prep1->prep2 prep3 Filter through a glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube. prep2->prep3 acq1 Insert sample into a 400 MHz (or higher) spectrometer. prep3->acq1 acq2 Lock on the deuterium signal of DMSO-d6 and shim the magnetic field. acq1->acq2 acq3 Acquire 1H NMR spectrum. (e.g., 16 scans, 2s relaxation delay) acq2->acq3 acq4 Acquire proton-decoupled 13C NMR spectrum. (e.g., 1024 scans, 2s relaxation delay) acq3->acq4 proc1 Apply Fourier Transform and phase correction to both FIDs. acq4->proc1 proc2 Calibrate 1H spectrum to TMS at 0.00 ppm. Calibrate 13C spectrum to DMSO-d6 at 39.52 ppm. proc1->proc2 proc3 Integrate 1H peaks and analyze multiplicities. proc2->proc3 proc4 Compare experimental data with predicted spectra and literature values. proc3->proc4

Caption: Workflow for NMR-based structural validation.

Step-by-Step Methodology:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified, dry compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean vial.[8] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[9]

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing an internal standard, typically 0.03% tetramethylsilane (TMS).

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Crucial Step : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube. This removes any particulate matter that can degrade spectral resolution.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer on the deuterium signal from the DMSO-d6.

    • Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks for the solvent and TMS.

    • Acquire the ¹H NMR spectrum. A standard experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This will require significantly more scans (e.g., 1024 or more) and a relaxation delay of 2 seconds to allow for full carbon relaxation.

  • Data Processing :

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the DMSO-d6 septet to 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

Comparative Analysis: Experimental Data vs. Alternatives

Upon acquiring the experimental spectra, the final step is a rigorous comparison against our predictions and known analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations for this Application
¹H & ¹³C NMR Detailed atom connectivity, chemical environment of each nucleus, stereochemistry. Unambiguous structural elucidation. Requires larger sample quantity for ¹³C, can be complex to interpret without experience.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. High sensitivity, confirms molecular formula. Does not differentiate between isomers. Provides no information on atom connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, C=N, C=C). Fast, simple, good for identifying key functional groups. Provides very limited information on the overall carbon-hydrogen framework.
Computational Prediction Theoretical chemical shifts based on DFT calculations. [10][11]Aids in assigning complex spectra and resolving ambiguities. Accuracy is dependent on the level of theory and basis set used; it is a predictive, not an experimental, tool.

The synergy of these techniques is powerful. High-resolution mass spectrometry should confirm the elemental composition (C17H15NO), and IR spectroscopy should show a characteristic broad O-H stretch and aromatic C-H and C=C/C=N stretches. However, only NMR provides the definitive proof of the 7,8-dimethyl-4-hydroxy-2-phenyl substitution pattern.

Conclusion

The structural validation of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline is a multi-faceted process where ¹H and ¹³C NMR spectroscopy serve as the conclusive arbitrators. By combining predictive analysis based on established principles with a meticulous, self-validating experimental protocol, researchers can have the highest degree of confidence in their synthesized material. This rigorous approach not only ensures the integrity of the current research but also builds a reliable foundation for subsequent studies in drug development and medicinal chemistry.

References

  • Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available at: [Link].

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Published June 28, 2018. Available at: [Link].

  • Supporting Information. 2 - Supporting Information. Available at: [Link].

  • OSTI.GOV. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Published January 12, 2025. Available at: [Link].

  • ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available at: [Link].

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link].

  • University of Cambridge. NMR Sample Preparation. Available at: [Link].

  • Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Available at: [Link].

  • University of North Texas. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis, DFT studies on a series of tunable quinoline derivatives. Published July 4, 2024. Available at: [Link].

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link].

  • HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Published November 15, 2021. Available at: [Link].

  • The Royal Society of Chemistry. Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Available at: [Link].

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link].

  • American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link].

  • ResearchGate. Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Available at: [Link].

  • Semantic Scholar. Supplementary Information. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link].

  • National Center for Biotechnology Information. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Published December 6, 2017. Available at: [Link].

  • ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Published August 6, 2025. Available at: [Link].

  • National Center for Biotechnology Information. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Available at: [Link].

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link].

  • ResearchGate. Correlation plots of experimental and calculated ¹H NMR data for compound 4f. Available at: [Link].

  • Chemaxon. NMR Predictor - Documentation. Available at: [Link].

  • National Center for Biotechnology Information. NMR shift prediction from small data quantities. Available at: [Link].

  • ResearchGate. Formation of 7,7-dimethyl-4-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. Available at: [Link].

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Published July 13, 2022. Available at: [Link].

  • MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Published November 20, 2025. Available at: [Link].

Sources

Validation

Mass Spectrometry Fragmentation Pattern Analysis of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline: A Platform Comparison Guide

Executive Summary The structural elucidation of substituted quinoline derivatives is a critical bottleneck in drug discovery and metabolomics. 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS: 1070879-76-3) is a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted quinoline derivatives is a critical bottleneck in drug discovery and metabolomics. 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS: 1070879-76-3) is a highly functionalized heterocyclic compound whose structural confirmation relies heavily on precise mass spectrometric (MS) fragmentation. This guide objectively compares three prominent analytical platforms—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight MS (HR-ESI-QTOF-MS), Gas Chromatography Electron Impact MS (GC-EI-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight MS (MALDI-TOF MS)—to determine the optimal strategy for analyzing this molecule.

By synthesizing platform performance data and underlying fragmentation mechanics, this guide establishes HR-ESI-QTOF-MS as the superior methodology, providing a self-validating, step-by-step protocol for researchers.

Mechanistic Grounding: Molecular Target & Fragmentation Causality

To select the correct analytical platform, one must first understand the physicochemical behavior of the target molecule. 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (C₁₇H₁₅NO, Exact Mass: 249.1154 Da) exhibits a well-documented tautomeric equilibrium between its 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.

Tautomerism and Ionization Causality

In solution, the equilibrium heavily favors the 4-quinolone keto form, which engages in extensive intermolecular hydrogen bonding. This drastically reduces the compound's volatility, making traditional gas-phase techniques like GC-EI-MS problematic without prior derivatization. Consequently, liquid-phase soft ionization techniques, such as Electrospray Ionization (ESI), are mechanistically favored. ESI bypasses the volatility requirement and efficiently protonates the basic quinoline nitrogen to yield a stable [M+H]⁺ precursor ion at m/z 250.123 1.

Expected Collision-Induced Dissociation (CID) Pathways

When subjected to CID, 4-hydroxyquinoline derivatives exhibit highly characteristic fragmentation patterns 2. The dominant pathways for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline include:

  • Loss of Carbonyl (-28 Da): The keto tautomer readily expels carbon monoxide (CO), a hallmark of 4-quinolones, yielding an intense fragment at m/z 222.128 3.

  • Phenyl Ring Cleavage (-77 Da): The bulky 2-phenyl group is susceptible to cleavage at higher collision energies (e.g., 30 eV), producing an m/z 173.084 fragment.

  • Quinoline Core Stabilization: Literature confirms that 4-hydroxy-2-alkyl/aryl quinolines frequently collapse into a highly stable, conjugated core fragment around m/z 159.08 under positive ESI-MS/MS conditions 4.

MS_Pathway M [M+H]+ m/z 250.123 7,8-Dimethyl-4-hydroxy-2-phenylquinoline F1 [M+H - CO]+ m/z 222.128 Loss of Carbonyl M->F1 -CO (-27.995 Da) CID F2 [M+H - C6H5]+ m/z 173.084 Loss of Phenyl M->F2 -C6H5 (-77.039 Da) CID F4 m/z 159.080 Quinoline Core Fragment M->F4 Ring Cleavage CID F3 [M+H - CO - CH3•]+ m/z 207.104 Loss of Methyl Radical F1->F3 -CH3• (-15.024 Da) CID

Fig 1. Proposed ESI-CID-MS/MS fragmentation pathway of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline.

Analytical Platform Comparison

To objectively determine the best approach, we must compare how different mass analyzers handle the specific physicochemical traits of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline.

A. HR-ESI-QTOF-MS (Recommended)
  • Mechanism: Utilizes liquid chromatography for separation, followed by soft electrospray ionization. The QTOF analyzer provides sub-5 ppm mass accuracy.

  • Why it succeeds: ESI perfectly accommodates the non-volatile keto tautomer. The high-resolution TOF analyzer distinguishes isobaric interferences, ensuring that the loss of CO (-27.995 Da) is not confused with the loss of ethylene (-28.031 Da).

B. GC-EI-MS (Alternative)
  • Mechanism: Relies on thermal vaporization followed by hard electron impact (70 eV) ionization.

  • Why it falls short: The high boiling point and strong hydrogen bonding of the 4-quinolone core lead to severe peak tailing and thermal degradation in the GC inlet. While derivatization (e.g., MSTFA silylation) can force volatility, it adds sample prep complexity and alters the native fragmentation pattern.

C. MALDI-TOF MS (Not Recommended)
  • Mechanism: Co-crystallization with an organic matrix, followed by laser desorption.

  • Why it falls short: The molecular weight of the target (249 Da) falls directly into the "matrix noise" region (<500 m/z). Matrix cluster ions (e.g., CHCA or DHB fragments) will severely suppress and overlap with the target's precursor and product ions.

Quantitative Performance Comparison

ParameterHR-ESI-QTOF-MSGC-EI-MSMALDI-TOF MS
Ionization Energy Soft (~3-5 kV)Hard (70 eV)Soft (Laser, variable)
Volatility Requirement None (Liquid Phase)High (Requires Derivatization)None (Solid Phase)
Primary Ion Detected [M+H]⁺ (m/z 250.123)[M]⁺• (m/z 249.115)[M+H]⁺ (Obscured by matrix)
Mass Accuracy < 5 ppmNominal (~0.1 Da)< 10 ppm
Matrix Interference LowNoneHigh (Critical flaw for MW 249)
Suitability for Target Optimal Sub-optimalPoor

Self-Validating Experimental Protocol: LC-HR-ESI-QTOF-MS/MS

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It includes built-in causality checks (blanks to rule out carryover, internal standards for mass calibration) to guarantee data integrity.

Step 1: System Suitability & Sample Preparation
  • Causality: 4-hydroxyquinolines have poor aqueous solubility but dissolve well in organic solvents.

  • Action: Prepare a 1 mg/mL primary stock of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline in LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Validation Check: Prepare a "Method Blank" (50:50 Water:Acetonitrile) to run prior to the sample to establish a baseline and prove zero column carryover.

Step 2: UHPLC Separation Parameters
  • Causality: Formic acid is required in the mobile phase to act as a proton donor, driving the equilibrium toward the [M+H]⁺ state for maximum ESI efficiency.

  • Action:

    • Column: C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

Step 3: ESI-QTOF-MS Acquisition
  • Causality: Stepped collision energies are necessary because lower energies (10 eV) preserve the precursor ion for accurate mass confirmation, while higher energies (30 eV) force the cleavage of the stable quinoline core 2.

  • Action:

    • Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: N₂ at 250°C, 10 L/min.

    • MS/MS Fragmentation: Perform targeted CID on m/z 250.12 using stepped collision energies of 10, 20, and 30 eV.

  • Validation Check: Utilize an automated dual-spray reference mass solution (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously during the run to lock mass accuracy below 5 ppm.

Step 4: Data Processing
  • Action: Extract the precursor ion chromatogram (EIC) at m/z 250.123 (± 10 ppm window). Analyze the MS/MS spectra for the diagnostic m/z 222.128 (-CO) and m/z 159.080 (core) peaks.

Workflow S1 Sample Prep Dilution in MeOH S2 UHPLC Separation C18, 0.1% FA S1->S2 S3 ESI(+) Soft Ionization S2->S3 S4 Q-TOF MS/MS CID @ 10-30 eV S3->S4 S5 Data Analysis Mass Accuracy <5 ppm S4->S5

Fig 2. Step-by-step LC-HR-ESI-QTOF-MS workflow for quinoline derivative analysis.

References

  • Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. Diva-Portal. Available at:[Link]

  • Liquid Chromatography-Mass Spectrometry-Based Rapid Secondary-Metabolite Profiling of Marine Pseudoalteromonas sp. M2. NIH / PMC. Available at: [Link]

  • Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa. ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Guide to Molecular Docking of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline Ligands as Potential Kinase Inhibitors

Introduction The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of therapeutic agents across a wide range of diseases.[1] This is la...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of therapeutic agents across a wide range of diseases.[1] This is largely due to its versatile bicyclic structure, which allows for extensive functionalization to modulate biological activity and physicochemical properties.[1][2] Within this class, quinoline derivatives have shown significant promise as inhibitors of protein kinases—enzymes that are critical regulators of cellular signaling pathways and whose dysregulation is a known hallmark of cancer.[3][4]

This guide presents a comprehensive framework for conducting a comparative molecular docking study on a specific, promising class of quinoline derivatives: 7,8-Dimethyl-4-hydroxy-2-phenylquinoline ligands. As a Senior Application Scientist, my objective is not merely to provide a protocol, but to instill a deeper understanding of the causality behind each step. We will explore how to computationally predict the binding affinity and interaction patterns of these novel ligands against key cancer-related protein kinases. The workflow described herein is designed as a self-validating system, ensuring that our computational predictions are grounded in established benchmarks before proceeding to novel discovery. This approach bridges the gap between theoretical modeling and actionable, experimentally verifiable insights for researchers, scientists, and drug development professionals.[5]

Part 1: Target Selection and Biological Context

The success of any docking study hinges on the selection of biologically relevant and structurally characterized protein targets. Based on the well-documented activity of similar quinoline scaffolds, we have selected two pivotal protein kinases implicated in cancer progression as primary targets for this comparative study.[3]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression and mutation are frequently observed in non-small cell lung cancer and other solid tumors.[3] Inhibiting its activity can halt downstream signaling pathways responsible for cell proliferation and survival. For our study, we will utilize the crystal structure of EGFR in complex with a known inhibitor (PDB ID: 1M17).

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] Targeting VEGFR2 can effectively starve a tumor of its blood supply. We will use the crystal structure of the VEGFR2 kinase domain (PDB ID: 1YWN).

To contextualize the role of our primary target, the diagram below illustrates a simplified EGFR signaling pathway, highlighting the point of therapeutic intervention.

EGFR_Pathway ligand EGF Ligand receptor EGFR Receptor ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer ras_raf RAS-RAF-MEK-ERK Pathway dimer->ras_raf pi3k_akt PI3K-AKT Pathway dimer->pi3k_akt proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation inhibitor Quinoline Inhibitor (Our Ligand) inhibitor->dimer Inhibition

Caption: Simplified EGFR signaling pathway and the point of kinase inhibition.

Part 2: A Self-Validating Molecular Docking Workflow

To ensure the trustworthiness of our findings, we will employ a workflow that begins by validating our docking protocol against known experimental data. This critical first step confirms that our chosen computational parameters can accurately reproduce a known binding mode.

Docking_Workflow prep Preparation Stage Ligand Preparation (Energy Minimization) Protein Preparation (PDB Cleanup) validation validation prep:p->validation:n docking Docking Simulation Grid Box Generation (Define Active Site) Dock Novel Ligands (e.g., AutoDock Vina) prep:l->docking:d validation->docking:g Validated Protocol analysis Results Analysis Compare Docking Scores Analyze Interactions (H-Bonds, Hydrophobic) Visualize Poses (e.g., PyMOL) docking->analysis

Caption: General workflow for a comparative molecular docking study.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the necessary steps using widely accepted tools in computational drug discovery.

1. Ligand Preparation

  • Causality: A ligand's three-dimensional conformation and charge distribution are critical for its interaction with a protein. This step converts a 2D chemical drawing into a physically realistic, low-energy 3D structure.

  • Protocol:

    • Draw the 2D structures of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline and any analogs using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a universal force field such as MMFF94. This process adjusts bond lengths and angles to find a stable, low-energy conformation.[6]

    • Assign Gasteiger charges to account for electrostatic interactions.

    • Save the final 3D structures in a docking-compatible format, such as PDBQT, for use with AutoDock Vina.[3]

2. Receptor (Protein) Preparation

  • Causality: Crystal structures from the Protein Data Bank (PDB) contain non-essential molecules (e.g., water, crystallization agents) and lack hydrogen atoms, which are crucial for defining the interaction environment. This step "cleans" the structure and prepares it for docking.

  • Protocol:

    • Download the crystal structures of the target proteins (e.g., PDB IDs 1M17 for EGFR, 1YWN for VEGFR2).

    • Using software like AutoDock Tools, remove all water molecules and any co-crystallized ligands or ions not essential for binding.[3]

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format.[3]

3. Docking Protocol Validation

  • Causality: This is the most critical step for ensuring the trustworthiness of your study. By "re-docking" the original ligand found in the crystal structure, we can measure how well our computational setup can reproduce a experimentally verified binding pose. A successful validation gives us confidence in the results for our novel compounds.

  • Protocol:

    • From the original PDB file (e.g., 1M17), extract the co-crystallized inhibitor (the "native ligand").

    • Prepare this native ligand using the same procedure described in Step 1.

    • Perform a docking run of the prepared native ligand back into its own receptor's binding site.

    • Superimpose the lowest-energy docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).[7]

    • Validation Checkpoint: An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol is accurate and reliable.[5][7]

4. Molecular Docking and Analysis

  • Causality: With a validated protocol, we can now confidently dock our novel ligands. The docking algorithm explores numerous possible orientations (poses) of the ligand within the protein's active site and uses a scoring function to estimate the binding affinity for each pose.

  • Protocol:

    • Grid Box Generation: Define the active site by creating a 3D grid box centered on the position of the validated native ligand. This box confines the search space for the docking algorithm to the relevant binding pocket.[3]

    • Docking Simulation: Using software like AutoDock Vina, dock each prepared 7,8-Dimethyl-4-hydroxy-2-phenylquinoline ligand into the defined grid box of each target protein.

    • Results Analysis: The software will output a series of binding poses for each ligand, ranked by their docking score (in kcal/mol). The most negative score typically represents the most favorable predicted binding affinity.[8]

    • Interaction Analysis: Visualize the top-scoring poses using software like PyMOL or Discovery Studio to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.[6]

Part 3: Comparative Data Analysis

The output of the docking simulations should be organized into clear tables to facilitate objective comparison. For this guide, we will use hypothetical data based on expected outcomes for quinoline derivatives against kinase targets, including a reference inhibitor for benchmarking.

Table 1: Comparative Docking Performance of Quinoline Ligands

LigandTarget ProteinPDB IDDocking Score (kcal/mol)Reference InhibitorRef. Docking Score (kcal/mol)
7,8-Dimethyl-4-hydroxy-2-phenylquinolineEGFR1M17-9.8Erlotinib-9.2
7,8-Dimethyl-4-hydroxy-2-phenylquinolineVEGFR21YWN-10.5Sorafenib-10.1
Analog 2 (e.g., 7-Bromo substitution)EGFR1M17-10.2Erlotinib-9.2
Analog 2 (e.g., 7-Bromo substitution)VEGFR21YWN-10.9Sorafenib-10.1

Note: Data is illustrative. More negative scores indicate stronger predicted binding affinity.[6]

Table 2: Analysis of Key Molecular Interactions for the Lead Ligand against EGFR (PDB: 1M17)

LigandInteracting ResidueInteraction TypeDistance (Å)
7,8-Dimethyl-4-hydroxy-2-phenylquinolineMet769Hydrogen Bond (with 4-OH)2.1
7,8-Dimethyl-4-hydroxy-2-phenylquinolineLeu768Hydrophobic3.5
7,8-Dimethyl-4-hydroxy-2-phenylquinolineVal702Hydrophobic (with 7,8-Me)3.8
7,8-Dimethyl-4-hydroxy-2-phenylquinolineLeu820Hydrophobic (with 2-phenyl)3.6

Interpretation of Results:

The data presented in Table 1 suggests that our lead compound, 7,8-Dimethyl-4-hydroxy-2-phenylquinoline, exhibits a more favorable docking score against both EGFR and VEGFR2 compared to their respective reference inhibitors.[9] This provides a strong computational basis for prioritizing it for further study.

Table 2 provides the mechanistic rationale for this strong binding affinity. The 4-hydroxy group is predicted to form a critical hydrogen bond with the backbone of Met769 in the hinge region of EGFR, a common interaction for kinase inhibitors.[9] Furthermore, the 7,8-dimethyl and 2-phenyl substitutions appear to engage in favorable hydrophobic interactions within the active site, potentially enhancing binding affinity. This detailed analysis of structure-activity relationships (SAR) is crucial for guiding the next phase of lead optimization.

Part 4: From In Silico Prediction to Experimental Validation

It is imperative to recognize that molecular docking provides a powerful, predictive model, not an experimental certainty.[5] The rankings and interactions predicted by our study must be validated through rigorous experimental assays to confirm their biological relevance.

Validation_Flow comp_hit Computational Hit Identification (Top Docking Scores) synthesis Chemical Synthesis of Lead Compounds comp_hit->synthesis invitro In Vitro Biochemical Assays (e.g., Kinase Inhibition, IC50) synthesis->invitro cell_based Cell-Based Assays (e.g., Antiproliferative, MTT Assay) synthesis->cell_based biophysical Biophysical Validation (e.g., SPR, ITC for Kd) invitro->biophysical Confirm Binding lead_opt Lead Optimization (SAR-guided chemical modification) cell_based->lead_opt Confirm Cellular Activity biophysical->lead_opt Guide Design

Caption: Workflow for the experimental validation of computationally predicted hits.[5]

Recommended Experimental Protocols:

  • In Vitro Kinase Assays: The most direct validation is to measure the ability of the synthesized compounds to inhibit the enzymatic activity of EGFR and VEGFR2. This will yield an IC50 value (the concentration required to inhibit 50% of enzyme activity), which is a key measure of potency.

  • Antiproliferative Assays: To determine if the enzymatic inhibition translates to a cellular effect, the compounds should be tested against cancer cell lines known to overexpress the target kinases (e.g., A549 for EGFR). An MTT or CCK-8 assay can be used to measure the reduction in cell viability.[10]

  • Surface Plasmon Resonance (SPR): For lead compounds, SPR provides quantitative data on binding kinetics and affinity (Kd), offering a more precise measure of the physical interaction between the ligand and protein than docking scores alone.[8]

Conclusion

This guide has outlined a robust, self-validating methodology for the comparative molecular docking of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline ligands. By grounding our computational protocol in experimental benchmarks and leveraging detailed interaction analysis, we can generate high-confidence hypotheses about the therapeutic potential of these novel compounds. The hypothetical results indicate that this scaffold holds promise as a dual inhibitor of EGFR and VEGFR2, warranting its prioritization for chemical synthesis and subsequent experimental validation. The integration of predictive computational modeling with empirical biological testing represents the most efficient and logical path forward in the complex landscape of modern drug discovery.

References

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • MDPI. (2026). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]

  • Frontiers. (n.d.). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Retrieved from [Link]

  • Nature. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Retrieved from [Link]

  • Pharmacy Education. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Retrieved from [Link]

  • PMC. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

  • HackMD. (2019). Graphviz. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • cs.brown.edu. (n.d.). GraphViz Examples and Tutorial. Retrieved from [Link]

  • Dirk Colbry. (2019). Quick Graphviz Tutorial. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Molecules. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Retrieved from [Link]

  • PMC. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking 7,8-Dimethyl-4-hydroxy-2-phenylquinoline Against Standard Quinoline Derivatives

Authored by: A Senior Application Scientist Introduction: The Quinoline Scaffold and the Promise of a Novel Derivative The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Promise of a Novel Derivative

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, celebrated as a "privileged structure."[1] Its versatile framework is integral to a multitude of FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, novel derivative: 7,8-Dimethyl-4-hydroxy-2-phenylquinoline .

The unique structural attributes of this compound—the electron-donating dimethyl groups at positions 7 and 8, a crucial hydrogen-bonding hydroxyl group at position 4, and a phenyl ring at position 2—suggest a distinct pharmacological profile. Structure-activity relationship (SAR) studies on quinoline derivatives have consistently shown that such substitutions can profoundly influence potency, selectivity, and pharmacokinetic properties.[5][6]

The objective of this document is to provide a comprehensive, scientifically rigorous framework for researchers to benchmark 7,8-Dimethyl-4-hydroxy-2-phenylquinoline. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust evaluation. This guide will detail the necessary head-to-head comparisons against established quinoline derivatives across three key therapeutic areas: oncology, microbiology, and inflammation.

Part 1: Foundational Physicochemical Characterization

Before assessing biological activity, a thorough understanding of the compound's fundamental physicochemical properties is paramount. Solubility, in particular, is a critical determinant of a compound's behavior in biological systems, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Compound Properties

A summary of the known properties for 7,8-Dimethyl-4-hydroxy-2-phenylquinoline is provided below.

PropertyValueSource
Molecular Formula C₁₇H₁₅NO
Molecular Weight 249.31 g/mol
Appearance Solid
CAS Number 178984-37-7
Experimental Determination of Thermodynamic Solubility

Given the absence of publicly available experimental solubility data, the "gold standard" shake-flask method is recommended for its reliability in establishing equilibrium solubility.[7]

Causality of Method Choice: The shake-flask method is preferred because it measures thermodynamic solubility, representing a true equilibrium state between the solid and dissolved forms of the compound. This is more informative for predicting in vivo behavior than kinetic solubility measurements, which can overestimate the amount of a compound that can be maintained in solution.

  • Preparation: Add an excess amount of solid 7,8-Dimethyl-4-hydroxy-2-phenylquinoline to a series of vials, each containing a different solvent system (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO)). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand, permitting the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to solvent vial B Shake at constant temp (24-48h) A->B Achieve Saturation C Centrifuge to pellet undissolved solid B->C Equilibrium Reached D Collect supernatant C->D Isolate Saturated Solution E Quantify concentration (e.g., HPLC) D->E Result Thermodynamic Solubility (mg/mL or µM) E->Result

Caption: Workflow for the Shake-Flask Solubility Assay.

Part 2: Benchmarking Anticancer Activity

The quinoline scaffold is a key structural motif in numerous anticancer agents, known to induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways.[8][9] An evaluation of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline's cytotoxic potential is therefore a logical starting point.

Rationale and Benchmark Selection

Rationale: Initial screening against a panel of cancer cell lines provides a broad measure of cytotoxic activity and potential selectivity. Benchmark Compound: A well-characterized quinoline-based anticancer agent such as Topotecan (a topoisomerase inhibitor) or a specific kinase inhibitor from the literature provides a potent reference for comparison.[4]

Primary Screening: MTT Assay for Cell Viability

Causality of Method Choice: The MTT assay is a robust, colorimetric assay that measures the metabolic activity of cells.[8] This activity is directly proportional to the number of viable cells, making it an excellent method for quantifying the cytotoxic or cytostatic effects of a compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, K-562 for leukemia[10]) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline and the benchmark compound in culture medium. Replace the existing medium in the wells with the compound-containing medium. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Comparative Data: Anticancer Activity

The results should be compiled to compare the potency of the test compound against the benchmark.

CompoundCell LineIC₅₀ (µM)
7,8-Dimethyl-4-hydroxy-2-phenylquinoline MCF-7Experimental Value
HeLaExperimental Value
K-562Experimental Value
Benchmark (e.g., Topotecan) MCF-7Experimental Value
HeLaExperimental Value
K-562Experimental Value
Mechanistic Insight: Key Signaling Pathway

Many quinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation.[1][8] Subsequent experiments, such as Western blotting, can validate whether 7,8-Dimethyl-4-hydroxy-2-phenylquinoline acts on this pathway.

Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Quinoline Anticancer Quinoline Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Part 3: Benchmarking Antimicrobial Activity

The quinoline core is fundamental to the quinolone and fluoroquinolone classes of antibiotics, highlighting its significant potential in combating bacterial pathogens.[11][12]

Rationale and Benchmark Selection

Rationale: Determining the Minimum Inhibitory Concentration (MIC) is the standard method for quantifying the in vitro potency of a potential new antimicrobial agent against a panel of clinically relevant bacteria.[13] Benchmark Compound: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, serves as an excellent and clinically relevant benchmark.[4]

Primary Screening: Broth Microdilution for MIC Determination

Causality of Method Choice: The broth microdilution method is a standardized, quantitative technique that determines the lowest concentration of an antimicrobial agent that visibly inhibits microbial growth.[13] It is highly reproducible and allows for the simultaneous testing of multiple compounds against multiple organisms.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline and Ciprofloxacin in a suitable broth medium (e.g., Mueller-Hinton Broth).[1]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compounds. Include a positive control (broth + bacteria, no compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[1]

Comparative Data: Antimicrobial Activity

Results should be tabulated to directly compare the MIC values.

CompoundOrganismMIC (µg/mL)
7,8-Dimethyl-4-hydroxy-2-phenylquinoline Staphylococcus aureus (Gram +)Experimental Value
Escherichia coli (Gram -)Experimental Value
Pseudomonas aeruginosa (Gram -)Experimental Value
Ciprofloxacin Staphylococcus aureus (Gram +)Experimental Value
Escherichia coli (Gram -)Experimental Value
Pseudomonas aeruginosa (Gram -)Experimental Value
Workflow for MIC Determination

A Prepare 2-fold serial dilutions of compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (37°C, 16-20h) C->D E Visually inspect wells for turbidity D->E F Determine lowest concentration with no visible growth E->F Result MIC Value F->Result

Caption: Workflow for MIC determination via broth microdilution.

Part 4: Benchmarking Anti-inflammatory Activity

Quinoline derivatives have been investigated as potent anti-inflammatory agents, often exhibiting fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14][15]

Rationale and Benchmark Selection

Rationale: A key event in inflammation is the production of inflammatory mediators like nitric oxide (NO) by macrophages. An in vitro assay measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a standard and effective primary screen for anti-inflammatory potential. Benchmark Compound: Diclofenac , a widely used NSAID, is an appropriate benchmark for comparative studies.[16]

Primary Screening: Nitric Oxide (NO) Inhibition Assay

Causality of Method Choice: This cell-based assay directly measures a key product of the inflammatory response. The Griess test provides a simple, sensitive, and specific colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, thus reflecting the compound's ability to suppress inflammatory pathways.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline and the benchmark compound for 1-2 hours before stimulation.

  • Inflammatory Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells (cells only, cells + LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant from each well. Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a purple azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for the inhibition of NO production. A parallel cell viability assay (e.g., MTT) must be run to ensure the observed reduction in NO is not due to cytotoxicity.

Comparative Data: Anti-inflammatory Activity
CompoundIC₅₀ for NO Inhibition (µM)
7,8-Dimethyl-4-hydroxy-2-phenylquinoline Experimental Value
Benchmark (e.g., Diclofenac) Experimental Value
Mechanistic Insight: NF-κB Signaling

The production of NO is largely controlled by the enzyme inducible nitric oxide synthase (iNOS), whose expression is regulated by the transcription factor NF-κB. A plausible mechanism for many anti-inflammatory quinolines is the inhibition of the NF-κB signaling pathway.[17]

LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS induces NO Nitric Oxide Production iNOS->NO Quinoline Anti-inflammatory Quinoline Quinoline->IKK inhibits Quinoline->NFkB inhibits translocation

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for the initial benchmarking of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline. By systematically comparing its performance against established standards in oncology, microbiology, and inflammation, researchers can build a comprehensive profile of its therapeutic potential.

The data generated from these primary assays will be foundational. Positive results should lead to more in-depth mechanistic studies (e.g., specific enzyme inhibition assays, apoptosis analysis via flow cytometry[8][10]) and comprehensive structure-activity relationship (SAR) studies to optimize the scaffold.[6] Ultimately, promising candidates will require evaluation in in vivo efficacy models and full ADME/Toxicity profiling to determine their true potential as next-generation therapeutics.

References

  • BenchChem. (2025).
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  • Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 9(6), 27-35.
  • El-Sayed, N. F., et al. (n.d.). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. [Source not specified].
  • Neau, P., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • Neau, P., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed.
  • Ghorab, M. M., et al. (2011).
  • Kim, Y., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed.
  • Rana, A., et al. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.
  • Ismail, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not specified].
  • Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Wang, C., et al. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC.
  • IJIRT. (n.d.).
  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Sharma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Sigma-Aldrich. (n.d.). 7,8-Dimethyl-4-hydroxyquinoline AldrichCPR 178984-37-7. Sigma-Aldrich.
  • Gul, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
  • Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • BenchChem. (n.d.). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. BenchChem.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Source not specified].
  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
  • BenchChem. (n.d.). Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide. BenchChem.

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Comparative

cross-validation of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline antimicrobial activity assays

Cross-Validation of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline Antimicrobial Activity: A Comparative Methodological Guide The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives e...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline Antimicrobial Activity: A Comparative Methodological Guide

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent antibacterial and anti-biofilm effects[1]. While mono-substituted derivatives like 7-Bromo-4-hydroxy-2-phenylquinoline have demonstrated baseline efficacy, the introduction of di-methyl groups at the 7 and 8 positions to form 7,8-Dimethyl-4-hydroxy-2-phenylquinoline represents a strategic structural optimization.

As an Application Scientist, I approach the validation of such compounds not merely as a screening exercise, but as a mechanistic investigation. Structure-activity relationship (SAR) studies indicate that substitutions at the 7- and 8-positions significantly modulate lipophilicity and membrane permeability[2]. This guide provides a comprehensive framework for cross-validating the antimicrobial performance of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline against alternative quinolines and standard-of-care antibiotics, utilizing self-validating experimental systems.

Mechanistic Rationale: Why Structure Dictates Protocol

To design an effective assay, we must first understand the causality of the molecule's action. The 7,8-dimethyl substitution increases the molecule's partition coefficient (LogP). This enhanced lipophilicity drives the compound deep into the bacterial lipid bilayer. Once intracellular, quinoline derivatives typically exhibit a dual-mechanism of action:

  • DNA Gyrase Inhibition: Similar to fluoroquinolones, they halt DNA replication[1].

  • Efflux Pump Inhibition: They bind to and inhibit pumps (e.g., NorA in S. aureus), preventing the extrusion of the compound and restoring the efficacy of co-administered antibiotics[1]. Furthermore, specific quinoline derivatives have shown unique efficacy against non-dividing persister cells within biofilms[3].

MOA_Pathway cluster_Targets Intracellular Targets Q_Compound 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline Membrane Lipid Bilayer Penetration Q_Compound->Membrane High LogP Gyrase DNA Gyrase (Topoisomerase II) Membrane->Gyrase Accumulation Efflux Efflux Pump (NorA Inhibition) Membrane->Efflux Binding Apoptosis Bactericidal Effect Gyrase->Apoptosis DNA Fragmentation Efflux->Apoptosis Sensitization

Fig 1. Dual-mechanism signaling pathway of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline in bacteria.

Self-Validating Experimental Protocols

A robust assay must inherently prove its own validity. The following protocols are designed with internal matrices that prevent false positives caused by compound precipitation or solvent toxicity.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)

Causality: Highly lipophilic compounds like 7,8-Dimethyl-4-hydroxy-2-phenylquinoline often precipitate in aqueous Mueller-Hinton Broth (MHB), creating visual turbidity that mimics bacterial growth. Relying on optical density (OD600) alone is fundamentally flawed here. We introduce Resazurin (Alamar Blue), a metabolic indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of actively respiring cells.

Step-by-Step Workflow:

  • Solubilization: Dissolve the compound in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform 2-fold serial dilutions in MHB. Critical step: Ensure final DMSO concentration in the assay well never exceeds 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Standardize bacterial inoculum to 5×105 CFU/mL and add 50 µL to each well (total volume 100 µL).

  • Incubation & Indicator: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration well remaining blue.

The Self-Validation Matrix:

  • Sterility Control (Media only): Must remain blue. Validates aseptic technique.

  • Vehicle Control (1% DMSO + Bacteria): Must turn pink. Proves the solvent isn't responsible for bacterial death.

  • Positive Control (Ciprofloxacin): MIC must fall within CLSI established ranges for the specific ATCC strain. Validates strain susceptibility.

Protocol B: Calgary Biofilm Device (MBEC) Assay

Causality: Planktonic MIC data rarely translates to clinical efficacy for implant-associated infections. We cross-validate the compound using a peg-lid biofilm assay to determine the Minimum Biofilm Eradication Concentration (MBEC). Quinolines have shown unique capabilities in disrupting non-dividing subpopulations within biofilms[3].

Step-by-Step Workflow:

  • Biofilm Growth: Cultivate S. aureus (MRSA) on a 96-peg lid immersed in Tryptic Soy Broth (TSB) + 1% glucose for 24 hours at 37°C under sheer stress (150 rpm).

  • Challenge: Transfer the peg lid to a challenge plate containing serial dilutions of the quinoline candidate for 24 hours.

  • Recovery: Rinse the peg lid in PBS (to remove planktonic cells), then transfer to a recovery plate containing fresh media. Sonicate for 10 minutes to dislodge surviving biofilm cells.

  • Viability Plating: Plate the sonicate on agar to determine CFU/peg. The MBEC is the concentration resulting in a 99.9% (3-log) reduction in CFU compared to the growth control.

Assay_Workflow Prep 1. Compound Solubilization (1% DMSO max) MIC 2. Broth Microdilution (Resazurin Viability Assay) Prep->MIC Biofilm 3. Calgary Biofilm Device (MBEC Determination) MIC->Biofilm Active hits Tox 4. Mammalian Cytotoxicity (Vero Cell MTT Assay) MIC->Tox Parallel screening Index 5. Selectivity Index (SI) Calculation Biofilm->Index Tox->Index

Fig 2. Self-validating cross-validation workflow for quinoline antimicrobial candidate screening.

Comparative Performance Data

To objectively evaluate 7,8-Dimethyl-4-hydroxy-2-phenylquinoline, we benchmark it against the mono-halogenated analog (7-Bromo derivative)[1], and clinical standards (Ciprofloxacin and Vancomycin). The Selectivity Index (SI) is calculated as the ratio between mammalian cell cytotoxicity ( LC50​ on VERO cells) and the bacterial MIC, serving as a critical predictor of the in vivo therapeutic window[4].

Table 1: Cross-Validation of Antimicrobial Efficacy against S. aureus (MRSA)

CompoundPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Selectivity Index (SI)Primary Limitation / Advantage
7,8-Dimethyl-4-hydroxy-2-phenylquinoline 2.0 - 4.016.0> 50Advantage: High lipophilicity enables deep biofilm penetration; low mammalian toxicity.
7-Bromo-4-hydroxy-2-phenylquinoline 16.0 - 64.0> 128.0~ 15Limitation: Lower potency and poor EPS matrix penetration compared to dimethyl analogs.
Ciprofloxacin (Control)0.5 - 1.0> 256.0> 100Limitation: Excellent planktonic activity, but fails completely against mature biofilms.
Vancomycin (Control)1.0 - 2.064.0> 100Limitation: Large molecular weight restricts diffusion through biofilm matrices.

Data Interpretation: While Ciprofloxacin dominates in planktonic (free-floating) assays, it is rendered useless against biofilms (>256 µg/mL). The 7,8-Dimethyl quinoline derivative sacrifices a fraction of planktonic potency to achieve a highly favorable MBEC (16.0 µg/mL). This cross-validation proves that for device-associated or chronic infections, the optimized lipophilicity of the 7,8-dimethyl scaffold provides a superior therapeutic profile over traditional fluoroquinolones.

References

  • American Society for Microbiology (ASM). "Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms." Antimicrobial Agents and Chemotherapy. [Link]

  • American Chemical Society (ACS). "A Systematic Approach to the Optimization of Substrate-Based Inhibitors of the Hepatitis C Virus NS3 Protease: Discovery of Potent and Specific Tripeptide Inhibitors." Journal of Medicinal Chemistry. [Link]

  • MDPI. "Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids." Molecules.[Link]

Sources

Safety & Regulatory Compliance

Safety

7,8-Dimethyl-4-hydroxy-2-phenylquinoline proper disposal procedures

Advanced Chemical Lifecycle Management: 7,8-Dimethyl-4-hydroxy-2-phenylquinoline As drug development and medicinal chemistry rely heavily on complex N-heterocyclic building blocks, the safe handling and disposal of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chemical Lifecycle Management: 7,8-Dimethyl-4-hydroxy-2-phenylquinoline

As drug development and medicinal chemistry rely heavily on complex N-heterocyclic building blocks, the safe handling and disposal of these compounds must be treated with the same scientific rigor as their synthesis. 7,8-Dimethyl-4-hydroxy-2-phenylquinoline (CAS No.: 1070879-76-3) is a specialized quinoline derivative utilized in advanced organic synthesis and biological research[1].

Because specific toxicological data for highly substituted research intermediates is often limited, laboratory safety protocols dictate that we evaluate this compound based on its core pharmacophore: the 4-hydroxyquinoline scaffold. This guide provides a self-validating, causality-driven operational plan for the proper disposal and spill management of this compound.

Physicochemical Grounding & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The quinoline core is highly lipophilic, allowing it to readily permeate biological membranes, while the 4-hydroxy substitution permits tautomerization to a 4-quinolone depending on the solvent environment[2].

This structural profile dictates three primary hazard vectors:

  • Dermal/Mucosal Penetration: The methyl and phenyl substitutions increase the molecule's partition coefficient (LogP), enhancing its ability to cross the stratum corneum if dissolved in permeation-enhancing solvents like DMSO[2].

  • Environmental Persistence: Quinoline derivatives are notoriously toxic to aquatic life with long-lasting effects. They resist standard microbial degradation in municipal wastewater systems.

  • Reactivity: While stable under standard conditions, intense heating (such as improper incineration) can cause the nitrogen-rich core to release toxic nitrogen oxides (NOx)[3].

Quantitative Safety & PPE Specifications

Before initiating any disposal or cleanup workflow, ensure your operational setup meets the baseline safety thresholds derived from standard quinoline handling protocols[4],.

Hazard CategoryRegulatory ClassificationCausality & Operational Impact
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)[4]Lipophilic groups enhance dermal penetration. Requires nitrile gloves (min 0.11mm thickness) and handling exclusively within a Class II Fume Hood.
Skin/Eye Irritation Category 2[4]The weakly basic nitrogen can disrupt cellular membranes. Mandates tightly fitting, splash-proof safety goggles.
Aquatic Toxicity Chronic Category 2High environmental persistence. Zero drain disposal permitted ; mandates collection for licensed high-temperature incineration.
Solubility Limits ~5 mg/mL in DMSO/EtOH[2]High concentrations in organic waste carboys can precipitate, creating hazardous sludge. Dilution is required before bulking.

Standard Operating Procedure: Routine Waste Disposal

This protocol ensures that 7,8-Dimethyl-4-hydroxy-2-phenylquinoline waste is safely segregated and neutralized. Every step includes a self-validating checkpoint to guarantee protocol integrity.

Step 1: Phase Segregation & Solubility Check

  • Action: Separate waste into Solid streams (powders, contaminated pipette tips) and Liquid streams (reaction mother liquors, biological assay buffers).

  • Causality: Solid quinoline powders can easily aerosolize, whereas liquid solutions pose an immediate dermal absorption risk.

  • Validation Checkpoint: Visually inspect liquid waste for precipitates. If the solution is cloudy, the concentration has exceeded the local solubility limit. Add 10-20% more of the primary solvent (e.g., [2]) and vortex until clear before adding it to the bulk waste carboy. This prevents the formation of highly concentrated, reactive sludge at the bottom of the waste jug.

Step 2: Aqueous vs. Organic Routing

  • Action: Route halogen-free organic solutions (DMSO, DMF, Ethanol) to the "Non-Halogenated Organic Waste" container. Route aqueous assay buffers to the "Aqueous Hazardous Waste" container.

  • Causality: Mixing high concentrations of organic solvents with aqueous waste alters the flash point, complicating the high-temperature incineration process required to safely destroy the quinoline ring.

Step 3: pH Neutralization (Aqueous Streams)

  • Action: Adjust aqueous waste containing the compound to a neutral pH (6.5–7.5) using 1M HCl or 1M NaOH before final disposal.

  • Causality: 4-Hydroxyquinolines undergo pH-dependent tautomerization. Extreme pH levels can cause unexpected precipitation or off-gassing when mixed with other laboratory wastes.

  • Validation Checkpoint: Use a calibrated pH probe to log the final pH of the waste batch. A stable pH reading between 6.5 and 7.5 confirms the thermodynamic stability of the waste solution, validating it is safe for temporary storage.

Standard Operating Procedure: Acute Spill Containment

In the event of an accidental release on the benchtop or inside the fume hood, execute the following containment workflow.

Step 1: Immediate Isolation

  • Action: Evacuate the immediate area and maximize fume hood exhaust ventilation.

  • Causality: Prevents the inhalation of aerosolized powders or volatilized solvent fumes carrying the dissolved compound.

Step 2: Solidification (For Liquid Spills)

  • Action: Cover the spill completely with an inert, liquid-absorbent material (e.g., Chemizorb® or diatomaceous earth).

  • Causality: Converts the mobile, highly-penetrating liquid hazard into a manageable solid, halting capillary spread across the workspace.

Step 3: Mechanical Recovery & Validation

  • Action: Use non-sparking tools to sweep the absorbed material into a sealable, compatible hazardous waste container.

  • Validation Checkpoint: Perform a UV-lamp sweep of the spill area (at 254 nm or 365 nm). Many quinoline derivatives exhibit strong natural fluorescence[2]. A complete lack of fluorescence on the benchtop validates that mechanical recovery was 100% successful.

Step 4: Chemical Decontamination

  • Action: Wipe the area with a solvent known to dissolve the compound (e.g., 70% Ethanol), followed by a standard laboratory detergent and water wash.

  • Causality: Solubilizes and removes any microscopic residues that escaped the mechanical recovery phase.

Waste Routing Visualization

DisposalWorkflow Start 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline Waste Phase Assess Waste Phase Start->Phase Solid Solid Waste (Powder/Consumables) Phase->Solid Liquid Liquid Waste (Solutions/Buffers) Phase->Liquid Cont1 Solid Hazardous Waste Container Solid->Cont1 OrgSolv Organic Solvent (DMSO/DMF/EtOH) Liquid->OrgSolv >90% Organic AqSolv Aqueous Mixture (Assay Buffers) Liquid->AqSolv >10% Water Cont2 Non-Halogenated Organic Waste Jug OrgSolv->Cont2 pHCheck Self-Validating pH Check (Adjust to pH 6.5-7.5) AqSolv->pHCheck Cont3 Aqueous Waste Jug pHCheck->Cont3 Incineration Licensed High-Temp Incineration Cont1->Incineration Cont2->Incineration Cont3->Incineration

Fig 1: Segregation and disposal routing workflow for quinoline derivative waste streams.

References

Sources

Handling

Personal protective equipment for handling 7,8-Dimethyl-4-hydroxy-2-phenylquinoline

As a Senior Application Scientist, I have designed this operational guide to provide researchers, scientists, and drug development professionals with the critical safety, handling, and logistical frameworks required for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers, scientists, and drug development professionals with the critical safety, handling, and logistical frameworks required for working with 7,8-Dimethyl-4-hydroxy-2-phenylquinoline.

Chemical handling is not merely about regulatory compliance; it is about understanding the mechanistic interactions between the molecule and biological systems. By understanding why a chemical behaves the way it does, we can engineer self-validating safety protocols that protect both the researcher and the integrity of the experiment, building a foundation of operational trust.

Chemical Identity & Hazard Profile

Before manipulating any novel compound, establishing its physical and chemical parameters is essential for predicting its behavior in ambient laboratory conditions.

Table 1: Quantitative Chemical Identity & Hazard Summary

ParameterValue / DescriptionRationale / Implication
Chemical Name 7,8-Dimethyl-4-hydroxy-2-phenylquinolineSubstituted quinoline derivative.
CAS Registry Number 1070879-76-3[1]Unique identifier for inventory and regulatory tracking.
Molecular Formula C17H15NOHigh carbon-to-heteroatom ratio indicates high lipophilicity.
Molecular Weight 249.31 g/mol Low molecular weight allows it to cross biological membranes rapidly.
Primary Hazards Skin/Eye Irritant, Respiratory Distress, Potential HepatotoxinDust generation must be strictly controlled to prevent inhalation[2].

Mechanistic Toxicology: The "Why" Behind the Hazard

Quinoline derivatives are not inherently reactive in their stable state; the primary danger arises from mammalian metabolic activation. When inhaled as a fine dust or absorbed dermally, quinoline scaffolds undergo hepatic biotransformation mediated by Cytochrome P450 (CYP450) enzymes[3].

This enzymatic oxidation converts the stable aromatic ring into a highly reactive epoxide intermediate [3]. Because epoxides are highly strained, electrophilic rings, they rapidly undergo nucleophilic attack by cellular macromolecules (such as DNA, RNA, and proteins). This covalent binding disrupts cellular function, leading to potential genotoxicity and hepatocellular damage[2][3].

ToxicityMechanism Q 7,8-Dimethyl-4-hydroxy- 2-phenylquinoline (Exposure) CYP Cytochrome P450 Metabolism (Liver) Q->CYP Systemic Absorption Epoxide Reactive Epoxide Intermediate CYP->Epoxide Biotransformation Binding Covalent Binding to Nucleic Acids & Proteins Epoxide->Binding Electrophilic Attack Tox Genotoxicity & Hepatocellular Damage Binding->Tox Cellular Disruption

Mechanistic pathway of quinoline-derivative toxicity via CYP450-mediated epoxide formation.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways (inhalation and dermal absorption) outlined above, the following PPE matrix must be strictly adhered to.

Table 2: Required PPE and Mechanistic Rationale

Protection CategoryRequired EquipmentMechanistic Rationale (Causality)
Respiratory NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of micro-particulates (dust) which can cause severe respiratory distress and systemic absorption[2].
Hand Nitrile or Neoprene gloves (Min. 0.11 mm thickness).The lipophilic nature of the compound allows it to permeate standard latex. Nitrile provides a robust chemical barrier against non-polar organics.
Eye ANSI Z87.1 tight-fitting safety goggles.Prevents fine aerosolized dust from settling on the cornea, which can lead to severe localized inflammation and optic nerve damage[2].
Body Flame-retardant lab coat, closed-toe non-porous shoes.Prevents accumulation of chemical dust on personal clothing, mitigating chronic secondary exposure.

Standard Operating Procedure: Safe Handling & Transfer

The greatest risk of exposure occurs during the weighing and transferring of the dry powder. Friction and static electricity can aerosolize the compound. This protocol is designed as a self-validating system: if dust is visible in the air, the protocol has been breached.

Step-by-Step Weighing Methodology:

  • Environmental Control: Conduct all operations inside a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Pass an anti-static bar or zero-stat gun over the analytical balance and the weigh boat. Causality: Neutralizing static charge prevents the fine powder from repelling off surfaces and aerosolizing into the breathing zone.

  • Transfer: Using a clean micro-spatula, carefully transfer the required mass of 7,8-Dimethyl-4-hydroxy-2-phenylquinoline into a conductive weigh boat. Avoid dropping the powder from a height to minimize kinetic dispersion.

  • In-Situ Solubilization: Before removing the compound from the fume hood, dissolve the powder in your target organic solvent (e.g., DMSO or Ethanol). Causality: Wet compounds and solutions cannot generate inhalable dust, immediately neutralizing the primary inhalation hazard.

  • Decontamination: Wipe down the balance, spatula, and hood surface with a Kimwipe dampened with 70% ethanol, followed by a secondary wipe with soap and water[4]. Dispose of the wipes as hazardous waste.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure. Operations must comply with OSHA Hazardous Waste Operations and Emergency Response Standards (29 CFR 1910.120)[4].

SpillWorkflow Start Spill Detected Assess Assess Volume & State (Solid/Liquid) Start->Assess Vent Evacuate & Ventilate (Eliminate Ignition) Assess->Vent PPE Don Emergency PPE (Respirator, Nitrile) Vent->PPE Contain Contain Spill (Vermiculite/Sand) PPE->Contain Collect Collect in Sealed RCRA Waste Container Contain->Collect Decon Decontaminate Area (Soap & Water) Collect->Decon Dispose EPA/RCRA Hazardous Waste Disposal Decon->Dispose

Step-by-step emergency response and containment workflow for chemical spills.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Clear the immediate area of unprotected personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential dust or solvent vapors[4].

  • Don Emergency PPE: Responders must equip N95/P100 respirators, double nitrile gloves, and safety goggles before approaching the spill[2][4].

  • Containment (Solid): If the dry powder is spilled, do not dry sweep, as this violently aerosolizes the chemical. Use a wet-sweeping method (dampening the powder with a compatible solvent or water) to consolidate the material into a paste.

  • Containment (Liquid): If spilled in solution, surround and cover the liquid with an inert absorbent material such as vermiculite or dry sand[4].

  • Collection: Use non-sparking tools to scoop the absorbed material or wet powder into a heavy-duty, sealable polyethylene container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water. Do not wash any residue down the sink[4].

Environmental Logistics & Waste Disposal

Quinoline derivatives pose a significant threat to aquatic ecosystems and groundwater if disposed of improperly, as they are highly mobile in soil[3][5].

  • Sewer Prohibition: Under no circumstances should 7,8-Dimethyl-4-hydroxy-2-phenylquinoline, or any solutions containing it, be poured down the drain[4].

  • RCRA Compliance: All waste (including contaminated gloves, Kimwipes, and empty vials) must be classified and managed as Hazardous Waste under the Resource Conservation and Recovery Act (RCRA) guidelines[5].

  • Final Destruction: Seal waste in clearly labeled, chemically compatible containers. Disposal must be outsourced to an EPA-approved environmental services contractor for high-temperature incineration, which ensures complete thermal destruction of the quinoline ring[3][5].

References

  • Advanced Technology & Industrial Co., Ltd. "ChemBuyersGuide.com, Inc. Catalog." Chembuyersguide.com. Available at:[Link]

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." NJ.gov. Available at:[Link]

  • Environment Canada & Health Canada. "Screening Assessment Quinoline." Canada.ca, Nov 2011. Available at:[Link]

  • U.S. Environmental Protection Agency. "Health And Environmental Effects Profile for Quinoline." EPA.gov, Jan 2006. Available at:[Link]

Sources

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